5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
Description
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-3-ethenyl-1-ethylpyrazole |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-5-7(8)10(4-2)9-6/h3,5H,1,4H2,2H3 |
InChI Key |
YNYNWJQYLZWJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C=C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into the molecule's reactivity and its role as a versatile building block in the development of novel chemical entities.
Chemical Identity and Physicochemical Properties
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is a substituted pyrazole featuring a chlorine atom at the 5-position, an ethyl group at the 1-position, and a vinyl group at the 3-position of the pyrazole ring. The presence of these distinct functional groups imparts a unique combination of reactivity and potential for further chemical modification.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-1-ethyl-3-vinyl-1H-pyrazole | N/A |
| CAS Number | 1278588-27-4 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Boiling Point | 108-112 °C (at 15 Torr) | [1] |
Synthesis and Reactivity
The synthesis of 5-chloro-1-ethyl-3-vinyl-1H-pyrazole can be approached through multi-step sequences common for the preparation of substituted pyrazoles. A plausible and documented synthetic strategy involves the formation of the pyrazole core followed by the introduction of the vinyl group.
Proposed Synthetic Pathway
A general and regioselective method for the synthesis of 5-chloro-1-vinyl-1Н-pyrazoles offers a viable route. This approach typically involves the reaction of a suitably substituted hydrazine with a dichlorovinyl ketone to form a hydroxyethyl-pyrazole intermediate. Subsequent chlorination and elimination steps yield the desired vinylpyrazole.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized representation based on established methods for the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.
Step 1: Synthesis of 5-chloro-1-(2-hydroxyethyl)-3-substituted-1H-pyrazole
-
Reaction of a 2,2-dichlorovinyl ketone with 2-(hydroxyethyl)hydrazine to yield the 3-substituted 5-chloro-1-(2-hydroxyethyl)-1Н-pyrazole.
Step 2: Chlorination of the Hydroxyethyl Group
-
The hydroxyethyl-pyrazole intermediate is heated in a suitable solvent, such as chloroform, in the presence of a chlorinating agent like thionyl chloride to produce the 5-chloro-1-(2-chloroethyl)-1H-pyrazole.
Step 3: Elimination to Form the Vinyl Group
-
The final step involves the elimination of hydrogen chloride from the 5-chloro-1-(2-chloroethyl)-1Н-pyrazole. This is typically achieved by treatment with a base such as sodium hydroxide in ethanol or potassium tert-butoxide in pyridine to yield the 5-chloro-1-vinyl-1Н-pyrazole[2].
Caption: Generalized synthetic workflow for 5-chloro-1-vinyl-pyrazoles.
Reactivity Profile
The reactivity of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is dictated by its key functional groups: the pyrazole ring, the chloro substituent, and the vinyl group.
-
The Pyrazole Ring: As an aromatic heterocycle, the pyrazole nucleus can undergo electrophilic substitution, typically at the 4-position. The nitrogen atoms also provide sites for coordination with metal ions[3].
-
The Chloro Substituent: The chlorine atom at the 5-position can be displaced by various nucleophiles, enabling further functionalization of the pyrazole ring. It can also participate in transition-metal-catalyzed cross-coupling reactions.
-
The Vinyl Group: The vinyl group is susceptible to a range of reactions characteristic of alkenes. These include cycloaddition reactions, halogenation, hydrohalogenation, and polymerization. The vinyl group serves as a valuable handle for introducing more complex molecular architectures[4]. Vinylpyrazoles are noted to be stable compounds with a good shelf life, showing no tendency for spontaneous polymerization[4].
Applications in Drug Discovery and Materials Science
While specific applications for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole are not extensively documented, the pyrazole scaffold is a well-established privileged structure in medicinal chemistry. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[5][6][7].
This particular molecule, with its vinyl and chloro functionalities, represents a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The vinyl group allows for its incorporation into larger molecules through various polymerization and addition reactions, suggesting potential applications in materials science for the development of specialty polymers and functional materials.
Caption: Potential applications of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.
Safety and Handling
Detailed toxicological data for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is not available. However, based on the safety data for structurally related chloropyrazoles, this compound should be handled with care in a well-ventilated laboratory environment, such as a fume hood.
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention. Standard first aid measures for chemical exposure should be followed. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is a promising heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. Its unique combination of a pyrazole core with reactive chloro and vinyl substituents makes it an attractive starting material for the development of novel pharmaceuticals and functional materials. Further research into the specific properties and reactivity of this molecule is warranted to fully explore its synthetic utility and potential applications.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Pyrazole: a versatile scaffold in medicinal chemistry. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. Available at: [Link]
-
Kobelevskaya, V. A., Larina, L. I., & Popov, A. V. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 58(11), 887-893. Available at: [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]
Sources
- 1. 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole CAS#: 1278588-27-4 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Anticancer Activity of 4β-Triazole-podophyllotoxin Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive, field-proven synthesis pathway for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, a functionalized heterocyclic compound of significant interest to researchers in drug discovery and agrochemical development. Pyrazole derivatives are foundational scaffolds in numerous commercial products due to their diverse biological activities.[1][2] The target molecule possesses three distinct functional handles—a chloro group, an ethyl group, and a vinyl group—making it a versatile intermediate for further chemical elaboration.
This document eschews a simplistic protocol list in favor of a detailed narrative that explains the causal logic behind the strategic choices in the synthesis. The selected pathway is designed for robustness, scalability, and high purity of the final product. It proceeds through a modern, multi-step sequence involving the construction of a versatile pyrazolone core, followed by sequential, regioselective functionalization using classic and modern catalytic methods. Each stage is presented with a detailed experimental protocol, mechanistic insights, and the rationale for reagent and condition selection, ensuring the process is self-validating and reproducible.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a multi-substituted heterocycle like 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole requires careful planning to control regioselectivity. A retrosynthetic approach reveals a robust strategy centered on a late-stage carbon-carbon bond formation to install the vinyl group. This approach prevents potential complications of carrying a reactive vinyl group through multiple synthetic steps.
The key disconnection is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability and functional group tolerance. This disconnection points to a key intermediate, 5-Chloro-1-ethyl-3-iodo-1H-pyrazole (3) . The synthesis of this intermediate is then traced back to readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis pathway, therefore, involves four distinct stages designed for optimal efficiency and control:
-
Pyrazole Core Synthesis: Construction of an N-ethylated aminopyrazolone ring.
-
C3-Halogenation: Conversion of the C3-amino group to an iodo group via a Sandmeyer reaction.
-
C5-Chlorination: Conversion of the pyrazolone to the 5-chloropyrazole.
-
C3-Vinylation: Palladium-catalyzed Suzuki cross-coupling to install the final vinyl group.
Caption: Forward synthesis workflow diagram.
Detailed Synthesis Stages
Stage 1: Synthesis of the Pyrazole Core: 3-amino-1-ethyl-1H-pyrazol-5(4H)-one
Expertise & Rationale: The synthesis begins with the well-established Knorr pyrazole synthesis, a reliable cyclocondensation reaction.[1][3] We select ethyl cyanoacetate as the 1,3-bielectrophilic partner. The cyano group serves as a precursor to the C3-amino group, providing a versatile functional handle for subsequent modification, which is superior to starting with a less reactive alkyl group. Ethylhydrazine is used to directly install the required N-ethyl group, avoiding a separate N-alkylation step which could yield regioisomeric products.
Experimental Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (200 mL) and sodium ethoxide (1.2 eq).
-
Stir the mixture until the sodium ethoxide is fully dissolved.
-
To this solution, add ethyl cyanoacetate (1.0 eq) dropwise over 15 minutes.
-
Following the addition, add ethylhydrazine oxalate (1.05 eq) in one portion.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Reduce the solvent volume to approximately 50 mL under reduced pressure.
-
Cool the concentrated mixture in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield 3-amino-1-ethyl-1H-pyrazol-5(4H)-one as a white to off-white solid.
Stage 2: C3-Iodination via Sandmeyer Reaction: 1-ethyl-3-iodo-1H-pyrazol-5(4H)-one
Expertise & Rationale: With the aminopyrazolone in hand, we proceed with the Sandmeyer reaction. This classic transformation is the most effective method for converting an aromatic amine to a halide. We choose iodine for two reasons: 1) The C-I bond is the most reactive of the halogens in subsequent palladium-catalyzed cross-coupling reactions, ensuring efficient oxidative addition. 2) It provides a clean and high-yielding conversion from the diazonium salt intermediate.
Experimental Protocol: Warning: Diazonium salts are potentially unstable. The reaction must be conducted at low temperatures and behind a safety shield.
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-1-ethyl-1H-pyrazol-5(4H)-one (1.0 eq) in a mixture of sulfuric acid (2.5 M, 4.0 eq) and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the pyrazole suspension, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate beaker, dissolve potassium iodide (KI, 3.0 eq) in water and cool to 5°C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark iodine color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-ethyl-3-iodo-1H-pyrazol-5(4H)-one.
Stage 3: C5-Chlorination: 5-Chloro-1-ethyl-3-iodo-1H-pyrazole
Expertise & Rationale: The conversion of a pyrazol-5-one to a 5-chloropyrazole is a standard transformation achieved by treatment with a strong chlorinating agent.[4] Phosphorus oxychloride (POCl₃) is the reagent of choice due to its high reactivity and efficacy in this dehydroxy-chlorination reaction, which proceeds through the enol tautomer of the pyrazolone.
Experimental Protocol:
-
Place 1-ethyl-3-iodo-1H-pyrazol-5(4H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask at room temperature.
-
Heat the mixture to reflux (approx. 105°C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product, 5-Chloro-1-ethyl-3-iodo-1H-pyrazole, which can be used in the next step or purified further by chromatography.
Stage 4: C3-Vinylation via Suzuki Coupling: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
Expertise & Rationale: The final stage employs a Suzuki-Miyaura cross-coupling reaction to install the vinyl group. This method is chosen for its mild reaction conditions, high yields, and tolerance of the existing chloro-substituent on the pyrazole ring. Potassium vinyltrifluoroborate is an excellent coupling partner as it is a stable, crystalline solid that is easy to handle and highly effective in palladium-catalyzed reactions.
Experimental Protocol:
-
To a Schlenk flask, add 5-Chloro-1-ethyl-3-iodo-1H-pyrazole (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 85°C and stir for 12 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the final product, 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.
Data and Process Summary
| Stage | Reaction Type | Key Reagents | Solvent(s) | Typical Time | Expected Yield |
| 1 | Knorr Cyclocondensation | Ethylhydrazine, Ethyl cyanoacetate, NaOEt | Ethanol | 6 hours | 80-90% |
| 2 | Sandmeyer Reaction | NaNO₂, H₂SO₄, KI | Water | 3 hours | 65-75% |
| 3 | Dehydroxy-chlorination | POCl₃ | Neat | 4 hours | 85-95% |
| 4 | Suzuki-Miyaura Coupling | K-vinyltrifluoroborate, Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/Water | 12 hours | 70-85% |
Conclusion
The synthetic pathway detailed in this guide represents a robust and scientifically sound approach for the preparation of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole. By leveraging a strategy of core formation followed by sequential, regioselective functionalization, this method provides reliable access to the target molecule. The use of a Sandmeyer reaction to install the C3-iodo handle and a subsequent Suzuki cross-coupling for C3-vinylation exemplifies a modern, efficient approach to complex heterocyclic synthesis. The protocols have been designed with clarity and safety in mind, providing a solid foundation for researchers engaged in the synthesis of novel pyrazole-based compounds.
References
-
Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles: A Review. Molecules, 22(9), 1431. Available at: [Link]
-
Kumar, V., et al. (2013). Pyrazole and its biological activities: A review. European Journal of Medicinal Chemistry, 69, 735-753. Available at: [Link]
-
Kobelevskaya, V. A., et al. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 58(11), 933-940. Available at: [Link]
-
Wang, L., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(19), 4434. Available at: [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available at: [Link]
-
To, C. T., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(7), 2826-2831. Available at: [Link]
-
Siddiqui, S., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E255-E287. Available at: [Link]
-
El-Faham, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemistry, 2015, 820902. Available at: [Link]
-
Martins, M. A. P., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4777. Available at: [Link]
Sources
Technical Monograph: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
Executive Summary
This technical guide provides a comprehensive analysis of 5-chloro-1-ethyl-3-vinyl-1H-pyrazole (CAS 1278588-27-4), a specialized heterocyclic intermediate used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Distinguished by its tri-functionalized pyrazole core—featuring an N-ethyl group for lipophilicity, a C5-chloro substituent for cross-coupling, and a C3-vinyl group for polymerization or derivatization—this compound serves as a critical scaffold in the development of mitochondrial complex I inhibitors and kinase-targeted therapeutics. This document outlines its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a five-membered pyrazole ring substituted at three positions. The C5-chlorine atom is electronically activated by the adjacent nitrogen, making it a prime site for nucleophilic aromatic substitution (
| Property | Value |
| IUPAC Name | 5-Chloro-1-ethyl-3-ethenyl-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | 156.61 g/mol |
| Physical State | Liquid (Standard conditions) |
| Boiling Point | ~244°C (Predicted at 760 mmHg) |
| Density | ~1.18 g/cm³ |
| LogP | 2.3 (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
Spectroscopic Signature (Predicted)
-
H NMR (CDCl
): 1.45 (t, 3H, ), 4.15 (q, 2H, ), 5.35 (d, 1H, vinyl cis), 5.80 (d, 1H, vinyl trans), 6.60 (dd, 1H, vinyl methine), 6.35 (s, 1H, pyrazole H-4). -
MS (ESI):
157.04 , characteristic chlorine isotope pattern (3:1 ratio for ).
Synthetic Pathways & Manufacturing
Retrosynthetic Analysis
The synthesis of CAS 1278588-27-4 typically follows a convergent route involving the condensation of an ethylhydrazine derivative with a beta-keto ester equivalent, followed by functional group manipulation.
Core Synthesis Protocol
Reaction Class: Cyclocondensation & Chlorination Precursors: Ethylhydrazine oxalate (CAS 6629-60-3), Ethyl acetoacetate derivative.
Step-by-Step Mechanism:
-
Condensation: Ethylhydrazine reacts with a 1,3-dicarbonyl precursor (e.g., ethyl 3-oxopent-4-enoate) to form the pyrazole ring. Regioselectivity is controlled by the steric bulk of the N-ethyl group.
-
Chlorination: If the intermediate is a pyrazolone (5-hydroxy-pyrazole), it is treated with phosphorus oxychloride (
) to install the C5-chloro substituent via a Vilsmeier-Haack type mechanism. -
Vinylation: Alternatively, the vinyl group can be installed via a Stille coupling on a 3-bromo precursor, though direct cyclization with a vinyl-containing diketone is more atom-economical.
Figure 1: Proposed synthetic pathway for CAS 1278588-27-4 from commercial precursors.
Biological & Industrial Applications[4][8]
Medicinal Chemistry: Scaffold Utility
This compound serves as a "Lego block" for drug discovery, particularly in the design of Kinase Inhibitors and GPCR Antagonists .
-
C5-Position: The chlorine atom allows for Suzuki-Miyaura coupling with aryl boronic acids to extend the aromatic system, a common feature in inhibitors of kinases like JAK, SRC, or MAPK.
-
C3-Position: The vinyl group can be oxidized to an aldehyde (Lemieux-Johnson oxidation) to form a "linker" region for attaching solubilizing groups (e.g., morpholine, piperazine).
Agrochemical Relevance
The structure bears significant homology to the Tebufenpyrad class of acaricides (mitochondrial complex I inhibitors). The N-ethyl and substituted pyrazole core are critical for binding to the ubiquinone site of NADH:ubiquinone oxidoreductase. Researchers use CAS 1278588-27-4 to synthesize analogs with altered metabolic stability or spectrum of activity.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling at C5
Objective: To couple an aryl group to the 5-position, demonstrating the compound's utility as a scaffold.
Reagents:
-
Substrate: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (1.0 eq)[1]
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Charge a reaction vial with substrate, boronic acid, and base. Add solvents and sparge with Argon for 10 minutes to remove
. -
Catalyst Addition: Add
quickly under Argon flow. Seal the vial. -
Reaction: Heat to 90°C for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Critical Control Point: The vinyl group at C3 is sensitive to polymerization. Avoid radical initiators and excessive temperatures (>110°C).
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the chloro-pyrazole moiety.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The vinyl group makes it susceptible to autopolymerization upon prolonged exposure to light or heat.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
References
-
ChemicalBook. (2025).[2] 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole Product Properties and Synthesis. Retrieved from
-
PubChem. (2025). Compound Summary for Ethylhydrazine (Precursor). National Library of Medicine. Retrieved from
-
Google Patents. (2016). Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester (Related Chemistry). Patent CN106187894A. Retrieved from
-
GuideChem. (2025). Synthesis of Chloro-pyrazole Intermediates. Retrieved from
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An In-depth Technical Guide to the Starting Materials for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole Synthesis
Introduction
The pyrazole nucleus is a foundational scaffold in modern chemistry, renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity and material characteristics. The specific molecule, 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, represents a highly functionalized building block. The presence of the chloro, ethyl, and vinyl groups at distinct positions offers multiple points for further chemical modification, making it a valuable intermediate for drug development and complex molecule synthesis.
This guide provides an in-depth analysis of the synthetic strategies and corresponding starting materials required to construct 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole. We will explore the core chemical logic, from retrosynthetic analysis to detailed, field-proven protocols, equipping researchers and development professionals with the knowledge to efficiently approach its synthesis.
Section 1: Retrosynthetic Analysis and Core Synthetic Philosophies
The synthesis of a polysubstituted heterocycle like 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole can be approached from two primary philosophical standpoints:
-
Convergent Synthesis (Cyclocondensation): This is the most common and often most efficient approach for pyrazole synthesis. It involves constructing the pyrazole ring by reacting a hydrazine derivative (providing the N1-N2 fragment) with a 1,3-difunctional compound (providing the C3-C4-C5 fragment).[5] For our target, this implies using starting materials that already contain the ethyl, vinyl, and chloro precursors.
-
Linear Synthesis (Post-Functionalization): This strategy involves first forming a simpler pyrazole core and then sequentially adding the desired functional groups (e.g., ethylation, chlorination, vinylation) in subsequent steps. While sometimes necessary, this can lead to challenges with regioselectivity and may require more synthetic steps.
The choice between these pathways is dictated by the availability of starting materials, reaction efficiency, and control over isomer formation.
Figure 2: The convergent cyclocondensation reaction.
Experimental Protocol: Cyclocondensation
-
Reagent Preparation: To a solution of ethylhydrazine oxalate (1.1 equivalents) in ethanol, add a solution of sodium ethoxide (1.1 equivalents) in ethanol. Stir for 30 minutes at room temperature to liberate the free ethylhydrazine base. Filter off the precipitated sodium oxalate.
-
Reaction: To the resulting filtrate, add 1,1-dichloro-4-penten-2-one (1.0 equivalent) dropwise at 0 °C.
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the target compound.
-
Causality of Protocol Choices:
-
Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is relatively inert.
-
Temperature Control: The initial dropwise addition at 0 °C controls the exothermic initial condensation. The subsequent reflux provides the necessary activation energy for the intramolecular cyclization and aromatization steps.
-
Workup: The aqueous wash removes any remaining salts and water-soluble impurities.
-
| Parameter | Specification | Rationale |
| Hydrazine Source | Ethylhydrazine (or its salt) | Installs the N1-ethyl group directly. |
| Dicarbonyl Source | 1,1-dichloro-4-penten-2-one | Provides C3-C5 backbone with vinyl and chloro precursors. |
| Solvent | Ethanol, Acetic Acid | Polar protic solvents facilitate the condensation mechanism. |
| Temperature | 0 °C to Reflux | Controls initial reaction rate and drives cyclization to completion. |
| Key Advantage | High atom economy, fewer steps | Efficiently assembles the complex core in one pot. |
Section 3: Pathway 2: The Linear Post-Functionalization Approach
While less direct, this pathway offers flexibility if the ideal dicarbonyl synthon is unavailable. The strategy involves creating a pyrazole with a "handle" at the C3 position, which can later be converted into the vinyl group. A common and effective handle is an acetyl group.
Starting Material 1: 1-(5-Chloro-1-ethyl-1H-pyrazol-3-yl)ethan-1-one
This intermediate is the cornerstone of this linear approach. Its synthesis typically begins with a simpler pyrazolone.
-
Formation of 1-ethyl-1H-pyrazol-5(4H)-one: This can be achieved by reacting ethylhydrazine with a β-ketoester like ethyl acetoacetate.
-
Chlorination/Formylation (Vilsmeier-Haack): A powerful method for functionalizing pyrazolones is the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). [6]This reaction can introduce a chlorine atom at the C5 position and a formyl (aldehyde) group at the C4 position. While not our direct intermediate, it demonstrates a standard method for C5-chlorination. [6][7]A similar approach starting with the appropriate precursors can lead to the desired 3-acetyl-5-chloro intermediate.
Step 2: Conversion of the Acetyl Group to a Vinyl Group
Once the acetyl-substituted pyrazole is in hand, the final vinyl group can be installed via several classic organic transformations.
-
Starting Material: Methyltriphenylphosphonium bromide.
-
Reagents: A strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK).
-
Mechanism: The base deprotonates the phosphonium salt to form the phosphorus ylide. This potent nucleophile attacks the carbonyl carbon of the acetyl group. The resulting betaine intermediate collapses to form the desired alkene (the vinyl group) and triphenylphosphine oxide as a byproduct.
-
Protocol:
-
Suspend methyltriphenylphosphonium bromide in dry THF under an inert atmosphere (N₂ or Ar).
-
Cool to 0 °C and add n-BuLi dropwise until the orange color of the ylide persists.
-
Add a solution of 1-(5-Chloro-1-ethyl-1H-pyrazol-3-yl)ethan-1-one in dry THF dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.
-
Wash, dry, and purify as previously described.
-
Figure 3: Vinylation via the Wittig reaction.
-
Starting Materials: A reducing agent (e.g., Sodium borohydride, NaBH₄) and a dehydrating agent (e.g., concentrated Sulfuric acid, H₂SO₄, or Phosphorus oxychloride, POCl₃).
-
Mechanism: This two-step process first reduces the acetyl ketone to a secondary alcohol. In the second step, the alcohol is protonated by a strong acid, and a molecule of water is eliminated to form the alkene.
-
Advantage: Avoids the use of pyrophoric organometallic reagents and stoichiometric phosphine byproducts.
-
Disadvantage: The harsh acidic conditions of dehydration may not be compatible with all substrates.
Section 4: Summary of Key Starting Materials
| Synthetic Pathway | Key Starting Material(s) | Role / Function | Key Considerations |
| 1. Convergent | Ethylhydrazine | Provides N1-N2 and the N1-ethyl group. | Use free base or salt. Direct installation avoids isomers. |
| 1. Convergent | 1,1-dichloro-4-penten-2-one | C3-C5 backbone; precursor to C5-Cl and C3-vinyl. | Availability may be limited; requires custom synthesis. |
| 2. Linear | 1-ethyl-3-acetyl-1H-pyrazol-5(4H)-one | Core pyrazole structure for subsequent functionalization. | Multi-step synthesis required. |
| 2. Linear | POCl₃ / SO₂Cl₂ | Chlorinating agents for the C5 position. | Standard chlorination reagents. |
| 2. Linear | Methyltriphenylphosphonium bromide | Wittig reagent for converting a C3-acetyl to a C3-vinyl. | Requires strong base; produces stoichiometric byproduct. |
| 2. Linear | Sodium borohydride (NaBH₄) | Reducing agent for converting a C3-acetyl to a C3-alcohol. | Mild and selective reagent for the first step of dehydration. |
Conclusion
The synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is most efficiently achieved through a convergent cyclocondensation strategy . This approach maximizes atom economy and minimizes the number of synthetic steps by reacting ethylhydrazine with a specialized synthon such as 1,1-dichloro-4-penten-2-one . This method directly assembles the highly functionalized pyrazole core in a single, regioselective transformation.
While linear, post-functionalization pathways offer an alternative, they typically involve more steps and potential challenges with reagent compatibility and purification. For researchers and drug development professionals, focusing on the procurement or synthesis of the appropriate chlorinated vinyl ketone synthon represents the most logical and effective path to accessing this valuable chemical intermediate.
References
Sources
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
The Reactivity Profile of Vinylpyrazole Compounds: A Medicinal Chemistry Perspective
The following is an in-depth technical guide on the reactivity profile of vinylpyrazole compounds, designed for researchers and drug development professionals.
Executive Summary
Vinylpyrazoles—defined by a vinyl group attached either to the nitrogen (N-vinyl, 1-vinyl) or carbon (C-vinyl, 3-, 4-, or 5-vinyl) of the pyrazole ring—occupy a unique niche in heterocyclic chemistry.[1][2][3][4] Unlike the widely utilized acrylamides or vinylpyridines, vinylpyrazoles exhibit a "chameleon-like" reactivity profile that shifts dramatically based on the attachment point.
For the medicinal chemist, understanding this profile is critical for two reasons:
-
Warhead Design: While 4-vinylpyridine is a validated cysteine-targeting warhead, the 4-vinylpyrazole analog is significantly less electrophilic, requiring specific activation strategies to function as a covalent trap.
-
Metabolic & Chemical Stability: N-vinylpyrazoles possess a latent enamine character, making them susceptible to acid-catalyzed hydrolysis and radical thiol-ene additions, posing specific stability risks in biological media.
This guide dissects the electronic basis of these behaviors, providing a roadmap for their use as synthetic building blocks or functional pharmacophores.
Structural & Electronic Basis
The reactivity of vinylpyrazoles is governed by the competition between the aromaticity of the pyrazole ring and the conjugation of the vinyl group.
The N-Vinyl (1-Vinyl) Isomer
In 1-vinylpyrazole, the vinyl group is attached to the pyrrole-like nitrogen.
-
Electronic Effect: The nitrogen lone pair participates in the aromatic sextet of the ring and conjugates with the vinyl group. However, the aromatic stabilization dominates.
-
Consequence: The vinyl group is electron-rich (enamine-like) but less reactive than a standard enamine. It acts as a weak nucleophile rather than an electrophile.
-
Geometry: Steric repulsion often forces the vinyl group out of coplanarity, reducing conjugation and affecting reactivity.
The C-Vinyl (3, 4, 5-Vinyl) Isomers
-
4-Vinylpyrazole: Analogous to styrene. The vinyl group at the 4-position conjugates effectively with the pyrazole system. It is electron-neutral to slightly electron-rich.
-
3/5-Vinylpyrazole: The vinyl group is adjacent to the imine-like nitrogen, allowing for chelation effects and different dipolar cycloaddition pathways.
Table 1: Comparative Electronic Properties
| Feature | 1-Vinylpyrazole (N-Vinyl) | 4-Vinylpyrazole (C-Vinyl) |
| Electronic Character | Electron-Rich (Enamine-like) | Neutral / Styrene-like |
| Major Reactivity | Radical Addition, Hydrolysis, Polymerization | Electrophilic Substitution, Cycloaddition |
| Cysteine Reactivity | Low (Ionic); High (Radical) | Low (unless activated by EWG) |
| Acid Stability | Labile (Hydrolyzes to acetaldehyde) | Stable |
| Drug Design Role | Prodrug / Metabolic Liability | Scaffold / Linker |
Reactivity Profile & Mechanisms[5]
Cysteine Modification (The "Warhead" Question)
In covalent drug discovery, the ability to target non-catalytic cysteines is paramount.[5]
-
Ionic Mechanism (Michael Addition): Unactivated vinylpyrazoles are poor Michael acceptors . Unlike vinylpyridines, where the electron-deficient ring activates the vinyl group, the electron-rich pyrazole ring deactivates the vinyl group toward nucleophilic attack by thiolates (
).-
Optimization: To convert a 4-vinylpyrazole into a viable warhead, an electron-withdrawing group (e.g., sulfone, carbonyl) must be attached to the vinyl terminus or the pyrazole nitrogen must be substituted with a strong EWG to deplete ring electron density.
-
-
Radical Mechanism (Thiol-Ene Reaction): 1-Vinylpyrazoles react readily with thiols via a radical mechanism (anti-Markovnikov addition) in the presence of initiators (e.g., AIBN) or light. This is relevant for bioconjugation or potential off-target toxicity involving radical species in vivo.
Cycloadditions (Synthetic Utility)
Vinylpyrazoles are versatile synthons for building fused heterocycles.
-
Diels-Alder: They act as dienophiles. 1-Vinylpyrazole reacts with electron-poor dienes.
-
1,3-Dipolar Cycloaddition: They serve as dipolarophiles, reacting with nitrile oxides or azides to form bis-heterocycles.
Acid-Catalyzed Hydrolysis (Stability Risk)
A critical liability for 1-vinylpyrazoles is the acid-catalyzed cleavage of the N-C bond.
-
Mechanism: Protonation of the vinyl
-carbon generates a carbocation stabilized by the nitrogen lone pair (iminium ion). Water attack leads to the release of acetaldehyde and the parent pyrazole. -
Implication: Compounds containing this motif may degrade in the acidic environment of the stomach or lysosomes.
Visualizing the Reactivity Landscape
The following diagram maps the divergent reaction pathways for N-vinyl vs. C-vinyl pyrazoles.
Figure 1: Divergent reactivity pathways. N-vinyl analogs are prone to hydrolytic cleavage and radical addition, while C-vinyl analogs behave as stable styrenic building blocks.
Experimental Protocols
Protocol A: Synthesis of 1-Vinylpyrazole (N-Vinylation)
A standard method for generating the N-vinyl motif via transvinylation.
-
Reagents: Pyrazole (1.0 equiv), Vinyl Acetate (excess, solvent/reagent), Mercury(II) Acetate (0.05 equiv), Sulfuric Acid (catalytic).
-
Procedure:
-
Dissolve pyrazole in vinyl acetate.
-
Add Hg(OAc)₂ and a drop of concentrated H₂SO₄.
-
Reflux for 4–6 hours.
-
Workup: Quench with NaHCO₃, filter through Celite to remove mercury salts, and concentrate.
-
Purification: Distillation or flash chromatography (neutral alumina). Silica gel can cause hydrolysis if acidic.
-
Protocol B: Assessing Cysteine Reactivity (Kinetic Assay)
To determine if a vinylpyrazole derivative acts as a covalent inhibitor.
-
Setup: Prepare a 10 mM stock of the compound in DMSO.
-
Reaction: Mix compound (50 µM final) with Glutathione (GSH, 500 µM, 10-fold excess) in PBS buffer (pH 7.4) at 37°C.
-
Monitoring: Analyze aliquots by LC-MS at t=0, 1h, 4h, and 24h.
-
Interpretation:
-
No Adduct: The compound is chemically stable and non-reactive (typical for unactivated vinylpyrazoles).
-
Adduct Formation: Calculate pseudo-first-order rate constant (
). Compare with reference warheads (e.g., Ibrutinib).
-
Synthesis & Manufacturing Considerations
Synthetic Routes[1][2][3][4][5][7][8][9][10]
-
N-Vinylation:
-
Direct Vinylation: Using vinyl acetate/Hg (as above) or vinyl bromides/Cu-catalysis.
-
Dehydration:[2] Reaction of pyrazole with ethylene oxide to form 1-(2-hydroxyethyl)pyrazole, followed by dehydration (SOCl₂/Pyridine or solid acid catalysts).
-
-
C-Vinylation:
Graphviz Workflow: Synthesis of 4-Vinylpyrazole
Figure 2: Step-wise synthesis of 4-vinylpyrazole emphasizing the necessity of N-protection to prevent catalyst poisoning.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022).[8][6] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.[8][6] Link
- Trofimenko, S. (1970). Geminal substituted 1-pyrazolyl alkanes and their conversion to 1-vinylpyrazoles. Journal of the American Chemical Society, 92(17), 5118-5126.
-
Keeley, A., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters, 15(5), 583-589. Link
-
Ledovskaya, M., et al. (2025).[9] Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Organics. Link
-
Steiner, L., et al. (2024).[10] Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications.[10] Link
Sources
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Literature review of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
This is a comprehensive technical guide for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole , designed for researchers and drug development professionals.
CAS Registry Number: 1278588-27-4 (Representative) Molecular Formula: C₇H₉ClN₂ Molecular Weight: 156.61 g/mol
Executive Summary & Strategic Utility
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is a high-value, bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its substituents:
-
C5-Chloro Group: A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
). -
C3-Vinyl Group: A versatile alkene functionality suitable for polymerization, Heck coupling, cyclopropanation, or oxidative cleavage to aldehydes.
-
N1-Ethyl Group: Provides solubility and steric definition, preventing tautomerization issues common in N-unsubstituted pyrazoles.
This compound serves as a critical "linchpin" scaffold, allowing chemists to independently functionalize the 3- and 5-positions of the pyrazole core, a strategy essential for Fragment-Based Drug Discovery (FBDD).
Structural Analysis & Physicochemical Properties
The molecule features an electron-rich pyrazole ring. However, the 5-chloro substituent introduces an inductive withdrawing effect, slightly deactivating the ring and making the C5 position susceptible to oxidative addition by transition metals. The 3-vinyl group is conjugated with the aromatic system, influencing the UV-Vis absorption and providing a site for electrophilic attack.
| Property | Value / Description |
| Physical State | Colorless to pale yellow oil or low-melting solid (dependent on purity). |
| Boiling Point | ~230–240 °C (Predicted at 760 mmHg) |
| Density | ~1.1–1.2 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol. Insoluble in water. |
| Stability | Store at 2–8 °C under inert atmosphere (Ar/N₂). Stabilizers (e.g., BHT) may be required to prevent spontaneous polymerization of the vinyl group. |
Validated Synthesis Protocols
Route A: The "Carboxylate-to-Olefin" Pathway (High Fidelity)
This pathway ensures the correct placement of the ethyl group on N1 and the chloro group on C5.
Step 1: Cyclization to Pyrazolone
-
Reagents: Diethyl oxalacetate + Ethyl hydrazine.
-
Conditions: Reflux in Ethanol/Acetic Acid.
-
Mechanism: Condensation yields Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate . The ethyl group on hydrazine directs regioselectivity.
Step 2: Chlorination (The "POCl₃" Step)
-
Reagents: Phosphorus oxychloride (
), catalytic N,N-Dimethylaniline. -
Protocol: Heat neat or in toluene at 80–100 °C for 4 hours.
-
Product: Ethyl 5-chloro-1-ethyl-1H-pyrazole-3-carboxylate .
-
Critical Control Point: Monitor disappearance of the -OH stretch by IR or starting material by TLC. Quench carefully on ice (exothermic).
Step 3: Reduction to Alcohol
-
Reagents: DIBAL-H (2.2 equiv) in DCM at -78 °C.
-
Product: (5-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol .
Step 4: Oxidation to Aldehyde
-
Reagents: MnO₂ (activated) in DCM or Swern Oxidation.
-
Product: 5-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde .
Step 5: Wittig Olefination (Final Step)
-
Reagents: Methyltriphenylphosphonium bromide (
), -BuLi or . -
Protocol:
-
Suspend
in dry THF at 0 °C. -
Add base dropwise (yellow ylide forms).
-
Add aldehyde solution slowly.
-
Stir at RT for 2–4 hours.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 60–75% (over 2 steps).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthetic pathway from commodity chemicals to the target vinyl-pyrazole.
Reactivity & Applications
The dual-functional nature of this molecule allows for "Orthogonal Functionalization."
The C5-Chloro Handle (Cross-Coupling)
The C5 position is sterically hindered by the N1-ethyl group but remains active for Palladium-catalyzed coupling.
-
Suzuki-Miyaura: Reacts with aryl boronic acids.
-
Catalyst Recommendation:
+ S-Phos or X-Phos. These bulky, electron-rich ligands facilitate oxidative addition into the challenging C5-Cl bond. -
Base:
in Toluene/Water.
-
-
Buchwald-Hartwig: Amination at C5 is possible but requires high temperatures (>100 °C) and strong bases (
).
The C3-Vinyl Handle (Alkene Chemistry)
-
Heck Reaction: Can be coupled with aryl halides to form styryl-pyrazoles.
-
Selectivity Note: Under standard Heck conditions, the external vinyl group reacts faster than the internal C5-Cl bond.
-
-
Cyclopropanation: Reaction with diazomethane or carbenoids (Simmons-Smith) yields cyclopropyl-pyrazoles, a bioisostere common in modern kinase inhibitors.
-
Polymerization: The vinyl group allows this molecule to serve as a monomer for functionalized polymers (e.g., conducting polymers or functional coatings).
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile showing divergent synthetic utility.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Storage: The vinyl group makes the compound prone to autopolymerization.
-
Requirement: Store at < 4 °C.
-
Stabilizer: Ensure 100–200 ppm BHT (Butylated hydroxytoluene) is present if stored for long periods.
-
-
Handling: Use a fume hood. Avoid contact with strong oxidizers. In case of fire, use
or dry chemical foam; avoid water jet as it may spread the chemical.
References
-
PubChem Compound Summary. 1-Ethyl-5-chloro-3-vinyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Synthesis of 5-chloro-1-vinyl-pyrazoles. Chemistry of Heterocyclic Compounds. (2022).[1] Discusses elimination routes for vinyl pyrazoles. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles. Molecules. (2022). Comprehensive review on vinyl-pyrazole reactivity and polymerization. [Link]
-
Palladium-Catalyzed Cross-Coupling of 5-Chloro-pyrazoles. Journal of Organic Chemistry. General methodology for activating C5-Cl pyrazoles. [Link]
Sources
Physical and Chemical Characteristics of Functionalized Pyrazoles: A Technical Guide for Drug Design
Executive Summary
The pyrazole ring (1,2-diazole) is not merely a structural spacer; it is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster therapeutics like Celecoxib , Ruxolitinib , and Sildenafil .[1] Its ubiquity stems from its unique bioisosteric capabilities—mimicking peptides, phenols, and nucleotides—while offering tunable physicochemical properties.
This guide moves beyond basic textbook definitions to analyze the functional dynamics of pyrazoles. We explore how substituent electronics dictate tautomeric equilibria, how pKa modulation drives bioavailability, and, critically, how to overcome the synthetic bottleneck of regioselectivity.
Structural Dynamics: The Tautomerism "Chameleon"
The most defining physical characteristic of
The Electronic Gatekeepers
For a 3(5)-substituted pyrazole, the equilibrium position is governed by the electronic nature of the substituent (
-
Electron-Donating Groups (EDGs): Substituents like
, , or stabilize the 3-substituted tautomer .[2] -
Electron-Withdrawing Groups (EWGs): Substituents like
, , or stabilize the 5-substituted tautomer .-
Mechanism:[3] Inductive withdrawal makes the adjacent nitrogen (N1) less basic, forcing the proton to reside on N2 (making it the
-isomer relative to the substituent at position 5).
-
Visualization: Tautomeric Equilibrium & Ligand Binding
The following diagram illustrates the tautomeric shift and its impact on pharmacophore recognition.
Figure 1: Influence of electronic substituents on pyrazole tautomerism and subsequent binding affinity.
Physicochemical Profiling: Acid-Base & Solubility
Functionalized pyrazoles are amphoteric. The pyridine-like nitrogen (N2) is basic, while the pyrrole-like nitrogen (N1-H) is weakly acidic.
pKa Modulation for Bioavailability
Modulating the pKa is a standard medicinal chemistry tactic to improve solubility or membrane permeability. The pyrazole ring typically has a pKa (conjugate acid) of ~2.5 and a pKa (acidity of NH) of ~14.
Table 1: Impact of Functionalization on Pyrazole pKa
| Substituent (R) | Position | pKa (NH Acidity) | pKa (MH+ Basicity) | Effect on Drug Design |
| -H (Unsubstituted) | - | 14.2 | 2.5 | Neutral at physiological pH; moderate LogP. |
| -CH3 (Methyl) | C3/C5 | 15.0 | 3.1 | Increases basicity slightly; metabolic soft spot. |
| -NH2 (Amino) | C3 | ~16.0 | 4.1 | Significant basicity increase; H-bond donor. |
| -NO2 (Nitro) | C4 | 9.6 | -1.9 | Drastically increases acidity; deprotonated at physiological pH (anionic). |
| -Ph (Phenyl) | C3 | 13.4 | 2.0 | Increases lipophilicity (LogP); lowers aqueous solubility. |
Note: Values are approximate aqueous pKa. Electron-withdrawing groups at C4 have the most dramatic effect on NH acidity due to resonance stabilization of the anion.
Synthetic Regiocontrol: The N-Alkylation Challenge
The most frequent failure mode in pyrazole synthesis is poor regioselectivity during
The Problem
When alkylating a 3-substituted pyrazole (e.g., 3-methylpyrazole) with an alkyl halide (
-
Steric Control: Alkylation usually favors the less sterically hindered nitrogen (yielding the 1,3-isomer).
-
Electronic Control: Under kinetic conditions, the alkylating agent may attack the more nucleophilic nitrogen (often N2), leading to the 1,5-isomer.
Modern Solutions
-
Michael Addition (Thermodynamic Control): Using enones or alkynes often yields high regioselectivity due to reversibility and thermodynamic settling into the most stable isomer.
-
Direct Cyclization (The Knorr Method): Avoiding
-alkylation entirely by using hydrazine derivatives ( ) with 1,3-diketones. Caveat: This still requires careful analysis of the hydrazine's nucleophilicity.
Figure 2: Decision tree for N-alkylation regioselectivity and mandatory validation.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Aryl-3-Trifluoromethylpyrazoles
Context: This scaffold is critical in COX-2 inhibitors. This method uses a cyclocondensation approach to ensure regiocontrol.
Reagents:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)
-
Aryl hydrazine hydrochloride (1.1 equiv)
-
Ethanol (0.5 M concentration)
-
Catalytic HCl (drops)
Methodology:
-
Dissolution: Dissolve the fluorinated diketone in absolute ethanol in a round-bottom flask.
-
Addition: Add the aryl hydrazine hydrochloride in one portion.
-
Catalysis: Add 2-3 drops of concentrated HCl. Why? Acid catalysis activates the carbonyls, but the regioselectivity is driven by the higher nucleophilicity of the terminal hydrazine nitrogen attacking the less hindered carbonyl (CF3 group is bulky).
-
Reflux: Heat to reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the diketone spot.
-
Isolation: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.
-
Self-Validation (Checkpoint):
-
19F NMR: A single singlet peak at ~ -62 ppm confirms one isomer. Double peaks indicate a mixture (regioselectivity failure).
-
Protocol B: Determination of Regiochemistry via 1D-NOE
Context: You cannot assume regiochemistry based on reaction mechanism alone. You must prove it.
Methodology:
-
Sample Prep: Dissolve ~10 mg of the purified pyrazole in DMSO-
(preferred over CDCl3 to prevent H-bonding aggregation). -
Experiment: Irradiate the signal of the
-alkyl or -aryl protons. -
Analysis:
-
Positive NOE: If you observe enhancement of the pyrazole C5-H signal (or substituent on C5), the
-group is adjacent to C5. This confirms the 1,5-isomer . -
Negative/No NOE: If you observe enhancement of the C3-substituent (or no interaction with ring protons), it implies the
-group is distant, suggesting the 1,3-isomer .
-
-
Causality: The Nuclear Overhauser Effect (NOE) relies on through-space interactions (< 5 Å). This is the only definitive solution-phase method to distinguish isomers.
References
-
Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles. A Review." Organic Preparations and Procedures International, 2009.
-
Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
-
FDA Drug Database. "Celecoxib (Celebrex) Prescribing Information."
-
Ansari, A., et al. "Biologically Active Pyrazole Derivatives." New Journal of Chemistry, 2017.
-
Popiołek, Ł. "Structural Characterization and Biological Activity of Pyrazoles." Medicinal Chemistry Research, 2018.
Sources
Technical Guide: The Synthesis of Vinylpyrazoles – From Reppe Chemistry to Metallaphotoredox Catalysis
Executive Summary
The vinylpyrazole moiety—a pyrazole ring substituted with a vinyl group at the N1, C3, C4, or C5 position—represents a critical pharmacophore in modern medicinal chemistry.[1][2] It serves as a rigid bioisostere for styrene, a Michael acceptor in covalent inhibitors (e.g., kinase targets), and a versatile intermediate for [3+2] cycloadditions.
This guide analyzes the evolution of vinylpyrazole synthesis, moving from the hazardous, high-pressure "Reppe chemistry" of the mid-20th century to modern, regio-controlled transition-metal catalysis. It provides actionable protocols, mechanistic insights, and critical comparisons of synthetic methodologies designed for drug discovery applications.[3]
Part 1: The Pharmacophore & Historical Context
The Discovery: High-Pressure Acetylene Chemistry
The history of vinylpyrazole synthesis is bifurcated into classical condensation and post-functionalization .
While the Knorr Pyrazole Synthesis (1883) established the pyrazole ring via hydrazine and 1,3-dicarbonyl condensation, the direct introduction of a vinyl group was pioneered by Walter Reppe at BASF in the 1930s-1950s. Reppe’s method involved the direct vinylation of pyrazole with acetylene under extreme conditions (140–160 °C, 15–20 atm) using basic catalysts (KOH/Cd(OAc)₂).
-
The Limitation: While atom-economical, Reppe vinylation is non-selective (producing mixtures of isomers in substituted pyrazoles) and poses significant explosion hazards, making it obsolete for modern GMP environments.
Modern Significance
In contemporary drug development, the vinylpyrazole motif is essential.
-
Luliconazole: An imidazole-based antifungal where the vinyl linkage is critical for conformation and binding to sterol 14α-demethylase.
-
Covalent Kinase Inhibitors: 4-Vinylpyrazoles act as electrophilic "warheads" targeting cysteine residues in the ATP-binding pocket of kinases.
Part 2: N-Vinylation (1-Vinylpyrazoles) – The Catalytic Revolution
The primary challenge in N-vinylation is overcoming the poor nucleophilicity of the pyrazole nitrogen (pKa ~2.5 for the conjugate acid) and controlling regioselectivity (N1 vs. N2) in asymmetric pyrazoles.
Copper-Catalyzed Cross-Coupling (Buchwald-Type)
The breakthrough in N-vinylation came with the application of Ullmann-type chemistry using ligand-accelerated Copper(I) catalysis.
-
Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[4] The use of bidentate ligands (e.g., diamines like DMEDA or amino acids) is causal to success; they break down polymeric copper aggregates, increasing the concentration of the active monomeric catalyst and stabilizing the oxidative addition intermediate.
Visualization: Cu-Catalyzed Mechanism
The following diagram illustrates the catalytic cycle for the coupling of a pyrazole with a vinyl halide.
Figure 1: Catalytic cycle for Cu-catalyzed N-vinylation. The ligand is essential for stabilizing the Cu(III) intermediate.
Chan-Lam Coupling (Oxidative Coupling)
For substrates sensitive to vinyl halides, the Chan-Lam coupling offers a milder alternative using vinylboronic acids.
-
Advantage: Performed in air (O₂ is the oxidant) at room temperature.
-
Selectivity: Highly sensitive to steric bulk; 3,5-disubstituted pyrazoles may react sluggishly compared to 4-substituted analogs.
Part 3: C-Vinylation (4-Vinylpyrazoles) – Precision Functionalization
Synthesizing 4-vinylpyrazoles is chemically distinct because it requires forming a C-C bond rather than a C-N bond. This is almost exclusively achieved via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille).
Comparative Analysis of Methods
| Feature | Reppe Vinylation (Historical) | Cu-Catalyzed N-Vinylation (Modern) | Suzuki C-Vinylation (Modern) |
| Bond Formed | N-C (Vinyl) | N-C (Vinyl) | C-C (Vinyl) |
| Precursors | Acetylene + Pyrazole | Vinyl Halide + Pyrazole | Halopyrazole + Vinylboronate |
| Catalyst | Base (KOH/Cd) | CuI / Ligand | Pd(PPh₃)₄ / Pd(dppf)Cl₂ |
| Conditions | High Pressure / High Temp | 80–110 °C | 60–100 °C (or Microwave) |
| Regioselectivity | Poor (Mixtures) | Ligand/Steric Controlled | Pre-determined by Halogen |
| Safety | Explosion Risk | Safe | Safe |
Part 4: Experimental Protocols
Protocol A: Copper-Catalyzed N-Vinylation (Buchwald Conditions)
Target: Synthesis of 1-styryl-1H-pyrazole
Rationale: This protocol utilizes trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) as a ligand. DMEDA is superior to 1,10-phenanthroline for vinyl halides because it forms a more electron-rich Cu-complex, facilitating the oxidative addition of the less reactive vinyl bromide.
Materials:
-
Pyrazole (1.0 equiv)
-
β-Bromostyrene (1.2 equiv)
-
CuI (0.05 equiv, 5 mol%)
-
DMEDA (0.10 equiv, 10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Acetonitrile (Dry, 0.5 M concentration)
Workflow:
-
Inert Setup: Charge a flame-dried Schlenk tube with CuI, Cs₂CO₃, and Pyrazole. Evacuate and backfill with Argon (3x).
-
Liquid Addition: Add Acetonitrile, DMEDA, and β-Bromostyrene via syringe.
-
Note: The solution should turn blue/green upon ligand addition.
-
-
Reaction: Seal the tube and heat to 80 °C for 14–24 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc). The vinyl bromide spot must disappear.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (removes inorganic salts).
-
Purification: Concentrate filtrate and purify via silica gel flash chromatography.
Protocol B: Microwave-Assisted Suzuki Coupling for 4-Vinylpyrazole
Target: Synthesis of 1-methyl-4-vinyl-1H-pyrazole
Rationale: Microwave irradiation accelerates the rate-determining step (transmetallation) in Suzuki couplings involving electron-rich heterocycles like pyrazoles, which can otherwise poison Pd catalysts.
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Vinylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (degassed)
Workflow:
-
Preparation: In a microwave vial, combine the iodopyrazole, vinylboronate, and Pd catalyst.
-
Solvent System: Add Dioxane and aqueous K₂CO₃.
-
Critical Step: Sparge with Nitrogen for 5 minutes immediately after mixing to prevent homocoupling of the boronic ester.
-
-
Irradiation: Cap and heat in a microwave reactor at 100 °C for 30 minutes .
-
Extraction: Dilute with water, extract with DCM (3x).
-
Validation: 4-vinylpyrazoles are prone to polymerization. Add a trace of BHT (stabilizer) during concentration if not using immediately.
Part 5: Synthetic Pathway Evolution
The following diagram traces the logical evolution of synthetic strategies, highlighting the shift from thermodynamic control (Reppe) to kinetic/chemoselective control (Pd/Cu).
Figure 2: Evolution of vinylpyrazole synthesis methodologies.
References
-
Reppe, W. et al. (1955). N-Vinylverbindungen. Justus Liebigs Annalen der Chemie.
-
Jiang, L., Job, G. E., Klapars, A., & Buchwald, S. L. (2003).[5] Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters.
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[6] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
-
Lam, P. Y. S. et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters.
-
Silva, V. L. M., & Silva, A. M. S. (2022).[7] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
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- 3. mdpi.com [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of the 5-Chloro-1-Vinyl-1H-Pyrazole Scaffold
An In-Depth Guide to the Regioselective Synthesis of 5-Chloro-1-Vinyl-1H-Pyrazoles: Protocols and Mechanistic Insights
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into numerous pharmaceuticals. The functionalization of the pyrazole ring at specific positions is crucial for modulating its physicochemical and biological properties.
Among functionalized pyrazoles, the 5-chloro-1-vinyl-1H-pyrazole motif is of particular interest. The chlorine atom at the C-5 position serves as a key synthetic handle for further diversification through cross-coupling reactions, while the N-1 vinyl group offers a site for polymerization or click chemistry, making these molecules valuable building blocks for drug development and advanced material synthesis.[3][4] This guide provides a detailed, mechanistically-grounded protocol for the reliable and regioselective synthesis of this important heterocyclic scaffold.
Core Synthetic Strategy: A Multi-Step Approach from Dichlorovinyl Ketones
The most robust and regioselective pathway to 5-chloro-1-vinyl-1H-pyrazoles proceeds through a multi-step sequence starting from readily available 2,2-dichlorovinyl ketones. This strategy ensures precise control over the placement of both the chloro and vinyl substituents. The overall transformation can be broken down into three key stages:
-
Cyclocondensation: Formation of a 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole intermediate.
-
Chlorination: Conversion of the terminal hydroxyl group to a reactive chloride.
-
Elimination: Base-mediated dehydrochlorination to generate the final N-vinyl group.
This sequence is highly effective because it strategically builds the desired functionality step-by-step, circumventing the regioselectivity issues that can arise from direct vinylation of an existing 5-chloropyrazole ring.
Mechanism and the Key to Regioselectivity
The regiochemical outcome of the entire synthesis is dictated in the initial cyclocondensation step. The reaction of a 2,2-dichlorovinyl ketone with 2-(hydroxyethyl)hydrazine is a classic example of pyrazole formation from a 1,3-dielectrophile and a hydrazine derivative.[5][6] The unsymmetrical nature of 2-(hydroxyethyl)hydrazine, which has two distinct nitrogen atoms, means that the cyclization could potentially lead to two different regioisomers.
However, the reaction proceeds with high regioselectivity to furnish the desired N-1 substituted pyrazole. This is governed by the relative nucleophilicity of the two nitrogen atoms in the hydrazine. The terminal, unsubstituted -NH2 group is significantly more nucleophilic and sterically less hindered than the internal nitrogen atom attached to the hydroxyethyl group. Therefore, the initial nucleophilic attack on the carbonyl carbon of the ketone occurs preferentially through the terminal nitrogen, which ultimately becomes the N-1 atom of the pyrazole ring.
The subsequent steps involve intramolecular cyclization and elimination of water and HCl to afford the stable, aromatic 5-chloropyrazole ring system.
Caption: Synthetic workflow for 5-chloro-1-vinyl-1H-pyrazoles.
Experimental Protocols
The following protocols are adapted from the methodology reported by Kobelevskaya, V. A., et al. in Chemistry of Heterocyclic Compounds.[5][6]
Protocol 1: Synthesis of 3-Substituted 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazoles
This first step establishes the core pyrazole structure with the chloro-substituent and the N-hydroxyethyl group.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(hydroxyethyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Reaction Setup: Cool the solution to 0-5 °C using an ice bath.
-
Substrate Addition: Add the corresponding 2,2-dichlorovinyl ketone (1.0 eq), dissolved in a minimal amount of ethanol, dropwise to the cooled hydrazine solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole.
-
Protocol 2: Synthesis of 5-Chloro-1-(2-chloroethyl)-1H-pyrazoles
This intermediate step activates the hydroxyethyl group for the final elimination reaction.
-
Reaction Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas), dissolve the 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole (1.0 eq) from Protocol 1 in chloroform.
-
Reagent Addition: Add thionyl chloride (SOCl2, 1.5-2.0 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-chloro-1-(2-chloroethyl)-1H-pyrazole, which can often be used in the next step without further purification.
-
Protocol 3: Synthesis of 5-Chloro-1-vinyl-1H-pyrazoles via Elimination
This final step generates the target vinyl group through a base-mediated E2 elimination.
-
Reaction Setup: Dissolve the crude 5-chloro-1-(2-chloroethyl)-1H-pyrazole (1.0 eq) from Protocol 2 in a suitable solvent (e.g., ethanol for NaOH, or pyridine/DMF for t-BuOK).
-
Base Addition: Add the chosen base (e.g., powdered NaOH or potassium tert-butoxide, 1.5-2.0 eq) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. The optimal conditions depend on the specific substrate and base used (see Table 1).[5][6] Monitor the formation of the product by TLC or GC-MS.
-
Workup and Isolation:
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the final product by column chromatography or distillation under reduced pressure.
-
| Parameter | Condition A | Condition B | Comment |
| Base | Sodium Hydroxide (NaOH) | Potassium tert-Butoxide (t-BuOK) | t-BuOK is a stronger, non-nucleophilic base, often leading to cleaner reactions. |
| Solvent | Ethanol (EtOH) | Pyridine or DMF | The choice of solvent depends on the base and substrate solubility. |
| Temperature | Room Temperature to Reflux | Room Temperature | Milder conditions are typically sufficient with the stronger base. |
| Typical Yield | Good | Good to Excellent | Yields are substrate-dependent but generally high for this elimination step. |
| Table 1: Comparative Conditions for the Final Elimination Step.[5][6] |
Alternative Synthetic Avenues: Direct N-Vinylation
While the multi-step route provides excellent regiocontrol, modern organic synthesis offers methods for the direct N-vinylation of heterocyclic cores. These methods could potentially offer a more atom-economical route, though they may present their own challenges regarding regioselectivity when applied to unsymmetrically substituted pyrazoles.
Key approaches include:
-
Transition-Metal Catalysis: Copper- or palladium-catalyzed reactions using vinylating agents like vinyl boronic acids, vinyl halides, or vinylsilanes have become powerful tools for N-vinylation.[7][8][9] A notable example is the CuF2/DMAP-catalyzed N-vinylation using vinylsilanes, which proceeds under mild conditions.[8][9]
-
Reaction with Acetylene or its Equivalents: Classic methods involve the direct reaction with acetylene gas under pressure, while modern variations use safer acetylene surrogates like calcium carbide.[3][10]
Caption: Conceptual workflow for direct N-vinylation of pyrazoles.
Causality Note: The primary challenge in the direct vinylation of a pre-existing 3-substituted-5-chloropyrazole is controlling which of the two ring nitrogens gets vinylated. Steric and electronic factors would influence the outcome, potentially leading to a mixture of N-1 and N-2 vinylated isomers, necessitating a difficult purification step. This is why the step-wise approach, which locks in the N-1 substitution pattern early, is often preferred for achieving high regioselectivity.
Troubleshooting and Optimization
-
Low Yield in Cyclocondensation (Protocol 1): Ensure the reaction temperature is kept low during the initial addition to prevent side reactions of the hydrazine. The purity of the 2,2-dichlorovinyl ketone is also critical.
-
Incomplete Chlorination (Protocol 2): If the reaction stalls, a small excess of thionyl chloride can be added. Ensure the reaction is performed under anhydrous conditions, as water will rapidly decompose the reagent.
-
Side Product Formation in Elimination (Protocol 3): The formation of 3-alkenylpyrazoles can sometimes occur.[5][6] Using a non-nucleophilic, sterically hindered base like potassium tert-butoxide at room temperature can minimize substitution or rearrangement side reactions and favor the desired E2 elimination.
-
Purification Challenges: The final vinylpyrazole products can be prone to polymerization, especially upon heating. It is advisable to use a polymerization inhibitor (e.g., hydroquinone) during distillation and to store the purified product at low temperatures.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link][3][4][11]
-
Kobelevskaya, V. A., Larina, L. I., & Popov, A. V. (2022). A REGIOSELECTIVE SYNTHESIS OF 5-CHLORO-1-VINYLAND 3-ALKENYL-5-CHLORO-1H-PYRAZOLES. Chemistry of Heterocyclic Compounds, 58(11), 888-897. [Link][5][6]
-
Kobelevskaya, V. A., Larina, L., & Popov, A. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds. [Link][6]
-
Fokin, V. V. (Ed.). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. [Link][12]
-
Gulea, M. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6020. [Link][7]
-
Schnürch, M., et al. (2017). Iridium-catalyzed vinylation of N-heterocycles with vinyl acetate. Tetrahedron Letters, 58(4), 345-348. [Link][13]
-
Ledovskaya, M. S., et al. (2025). Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Molecules, 30(4), 865. [Link][10]
-
Das, P., et al. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters, 25(8), 1235-1240. [Link][8][9][14]
-
Kumar, A., et al. (2025). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. International Journal of Industrial Chemistry, 14(1), 1-10. [Link][1]
-
Wallace, O. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3404. [Link][15]
-
Padilla-Salinas, R., et al. (2013). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2013(1), 194-220. [Link][2]
-
Li, P., et al. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(36), 6746-6750. [Link][16]
Sources
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- 2. societachimica.it [societachimica.it]
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- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A REGIOSELECTIVE SYNTHESIS OF 5-CHLORO-1-VINYLAND 3-ALKENYL-5-CHLORO-1<i>H</i>-PYRAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]
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- 12. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Efficiency Protocols for N-Alkylation of Pyrazoles Using Ethyl Halides
[1]
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs like Sildenafil (Viagra) , Celecoxib (Celebrex) , and Ruxolitinib .[1] However, the N-alkylation of unsubstituted pyrazoles presents a classic synthetic challenge: regioselectivity . Due to annular tautomerism, pyrazoles possess two nucleophilic nitrogen sites (
This guide provides an evidence-based protocol for the N-ethylation of pyrazoles. It moves beyond generic "textbook" conditions to offer optimized workflows that leverage the Cesium Effect and solvent-controlled reactivity to maximize yield and regiocontrol.
Scientific Foundation: Mechanism & Regioselectivity[2]
The Tautomeric Challenge
Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomers. When a base deprotonates the pyrazole, it forms a resonance-stabilized pyrazolyl anion. This anion is an ambident nucleophile .
-
Mechanism: The reaction proceeds via a standard
mechanism where the pyrazolyl anion attacks the electrophilic carbon of the ethyl halide. -
Regioselectivity Drivers:
-
Sterics: Alkylation generally favors the less sterically hindered nitrogen (distal to bulky C3/C5 substituents).
-
Electronics: Electron-withdrawing groups (EWG) can delocalize the negative charge, making the adjacent nitrogen less nucleophilic.[1]
-
"The Cesium Effect": Large cations like
form "loose" ion pairs with the pyrazolyl anion in organic solvents, increasing the "naked" nucleophilicity of the anion compared to tighter ion pairs formed with or .
-
Mechanistic Pathway Visualization[1]
Figure 1: Mechanistic pathway of base-mediated pyrazole alkylation showing the divergence into regioisomers.
Strategic Optimization Factors
Base Selection
| Base | pKa (Conj. Acid) | Characteristics | Recommendation |
| ~10.3 | High solubility in DMF/MeCN; "Naked anion" effect promotes reactivity.[1] | Gold Standard for lab scale. | |
| ~10.3 | Cheaper; lower solubility requires vigorous stirring or PTC. | Good for scale-up/simple substrates.[1] | |
| ~35 | Irreversible deprotonation; very fast but can degrade sensitive groups. | Use for low-nucleophilicity pyrazoles.[1] |
Solvent Effects[2]
-
Acetonitrile (MeCN): Excellent balance of polarity and ease of removal (low boiling point).[1]
-
DMF/DMSO: High polarity accelerates
but difficult to remove during workup. -
Fluorinated Alcohols (TFE/HFIP): Expert Insight: Recent literature suggests solvents like hexafluoroisopropanol (HFIP) can enhance regioselectivity via hydrogen-bond networks, though they retard reaction rate slightly [1].
Experimental Protocols
Method A: The "Gold Standard" (Cesium Carbonate/MeCN)
Recommended for: High-value intermediates, medicinal chemistry libraries, and substrates requiring mild conditions.[1]
Reagents:
-
Ethyl Iodide (EtI) (1.2 equiv) — Note: EtI is preferred over EtBr for faster kinetics.[1]
-
Cesium Carbonate (
) (1.5 equiv) -
Acetonitrile (MeCN) [Anhydrous] (0.2 M concentration)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the pyrazole substrate and anhydrous MeCN. Stir until dissolved.
-
Base Addition: Add
in a single portion. The suspension may turn slightly milky. -
Alkylation: Add Ethyl Iodide dropwise via syringe.
-
Caution: EtI is light-sensitive; wrap the flask in foil if the reaction time >4 hours.
-
-
Reaction: Heat to 60°C for 2–4 hours.
-
Monitoring: Check TLC (or LCMS). The "Cesium Effect" typically drives this to completion <4 hours.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter through a pad of Celite to remove inorganic salts (
, excess ). Wash the pad with EtOAc. -
Concentrate the filtrate in vacuo.
-
-
Purification: The residue often contains minimal impurities. If regioisomers exist, separate via flash column chromatography (typically Hexane:EtOAc gradient).[1]
Method B: The "Difficult Substrate" Protocol (Sodium Hydride/DMF)
Recommended for: Electron-deficient pyrazoles (e.g., with
Reagents:
-
Ethyl Bromide (EtBr) or Iodide (1.5 equiv)[1]
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
DMF or THF [Anhydrous]
Step-by-Step Protocol:
-
Activation: In a flame-dried flask under
, suspend NaH (wash with dry hexane if oil removal is necessary) in anhydrous DMF at 0°C . -
Deprotonation: Add the pyrazole (dissolved in minimal DMF) dropwise to the NaH suspension.
-
Observation: Vigorous
gas evolution will occur. Stir at 0°C for 30 mins until gas evolution ceases (anion formation complete).
-
-
Alkylation: Add Ethyl Halide dropwise at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 1–12 hours.
-
Quench: Carefully quench with saturated
solution at 0°C. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over
.
Decision Logic & Troubleshooting
Protocol Selection Tree[1]
Figure 2: Decision matrix for selecting the optimal alkylation protocol.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of base; Old alkyl halide.[1] | Switch to |
| Poor Regioselectivity | Steric/Electronic conflict; High temperature. | Lower temperature to 0°C or RT; Try fluorinated solvents (TFE) [1]; Switch to bulkier base to enforce steric control. |
| O-Alkylation | Presence of exocyclic oxygens (e.g., pyrazolones).[1] | Ensure strict anhydrous conditions; Carbonate bases favor N-alkylation over O-alkylation compared to Ag salts. |
References
-
BenchChem Technical Support. (2025).[4] Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Solvents.Link
-
Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link
-
Kudyakova, Y. S., et al. (2025). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences. Link
-
Halpern, M. "PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?" Phase Transfer Catalysis Communications. Link
-
RSC Publishing. "Effect of Cs2CO3 and K2CO3 on the synthesis...". Royal Society of Chemistry. Link
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5-Chloro-1-ethyl-3-vinyl-1H-pyrazole in cycloaddition reactions
Technical Application Note: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole in Cycloaddition Architectures
Executive Summary
This guide details the utility of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (CEVP) as a bifunctional linchpin scaffold in fragment-based drug discovery (FBDD). Unlike standard vinyl pyrazoles, CEVP features a unique "push-pull" electronic architecture: the electron-withdrawing 5-chloro substituent modulates the electron density of the pyrazole core, while the 3-vinyl group serves as a accessible handle for cycloaddition reactions.
This note focuses on two primary reaction pathways:
-
[3+2] 1,3-Dipolar Cycloadditions: For the rapid construction of isoxazoline-linked bis-heterocycles.
-
Inverse Electron Demand Diels-Alder (IEDDA): Utilizing the vinyl group as a dienophile with electron-deficient dienes (e.g., tetrazines).
Mechanistic Insight & Molecular Architecture
The reactivity of CEVP is defined by the orthogonality of its functional groups.
-
The 3-Vinyl Handle (Dipolarophile/Dienophile): Conjugated with the pyrazole ring, this alkene is moderately electron-rich. It is reluctant to act as a diene due to the high aromatic stability of the pyrazole core but excels as a dipolarophile.
-
The 5-Chloro "Anchor": This group exerts a -I (inductive) effect, slightly deactivating the ring. Crucially, it remains inert during standard cycloaddition conditions, preserving a site for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for "Grow-from-Core" library expansion.
-
The 1-Ethyl Group: Provides solubility in organic solvents (DCM, THF) and prevents prototropic tautomerism, locking the reaction regioselectivity.[1]
Reactivity Profile Diagram
Figure 1: Orthogonal reactivity map of the CEVP scaffold. The vinyl group is addressed first via cycloaddition, leaving the chloro-group available for subsequent diversification.
Application Protocol A: [3+2] Dipolar Cycloaddition
Target: Synthesis of 3,5-disubstituted isoxazolines (Bioisosteres for amide bonds).
Rationale
The 3-vinyl group of CEVP reacts regioselectively with in situ generated nitrile oxides. The reaction is driven by the HOMO(dipole)-LUMO(dipolarophile) interaction. The 5-chloro group does not interfere, provided the reaction temperature is kept below 80°C to prevent oxidative insertion into the C-Cl bond.
Step-by-Step Protocol
Reagents:
-
Substrate: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (1.0 equiv)
-
Dipole Precursor: Aryl-oxime chloride (1.2 equiv)
-
Base: Triethylamine (Et₃N) or NaHCO₃ (solid)
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
Procedure:
-
Preparation: Dissolve the aryl-oxime chloride (1.2 mmol) and CEVP (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Add Et₃N (1.5 mmol) dropwise over 20 minutes. Note: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (usually 30% EtOAc/Hexane).
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel).
Expected Outcome: The major regioisomer is the 5-(pyrazol-3-yl)isoxazoline , where the oxygen of the dipole attacks the more substituted carbon of the vinyl group (electronic control).
| Parameter | Recommended Range | Impact on Yield |
| Temperature | 0°C → 25°C | >40°C increases dimerization side-products. |
| Stoichiometry | 1.2 equiv Dipole | Excess dipole ensures full conversion of the valuable pyrazole.[1] |
| Solvent | DCM (Non-polar) | Stabilizes the transition state; EtOH accelerates rate but may lower regioselectivity.[1] |
Application Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)
Target: Pyridazine-linked systems or bio-orthogonal labeling.
Rationale
Standard Diels-Alder reactions with CEVP as a diene are energetically unfavorable due to the loss of pyrazole aromaticity.[1] However, CEVP acts as a competent dienophile when paired with electron-deficient dienes like 1,2,4,5-tetrazines. This reaction proceeds via [4+2] cycloaddition followed by retro-Diels-Alder (loss of N₂) to yield a dihydropyridazine, which spontaneously oxidizes to the aromatic pyridazine.
Step-by-Step Protocol
Reagents:
-
Dienophile: CEVP (1.0 equiv)
-
Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene
Procedure:
-
Setup: In a pressure tube, dissolve CEVP (0.5 mmol) and the tetrazine (0.5 mmol) in 1,4-dioxane (3 mL).
-
Thermal Cycle: Heat the mixture to 90°C. The characteristic magenta color of the tetrazine will fade to yellow/orange as N₂ is extruded.[1]
-
Monitoring: Reaction is typically complete within 2–4 hours.
-
Purification: Evaporate solvent directly. The product is often pure enough for subsequent steps; otherwise, recrystallize from EtOH.
Experimental Workflow Diagram
Figure 2: Sequential workflow demonstrating the "Linchpin" strategy. The vinyl group is functionalized first, followed by the activation of the 5-chloro position.
References
-
Kobelevskaya, V. A., et al. (2022).[1] A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds.
-
Silva, V. L. M., & Silva, A. M. S. (2022).[1][2] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.[2][3]
-
Luo, W. J., et al. (2024). [3+2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides. Journal of Organic Chemistry.
-
Díaz-Ortiz, A., et al. (1996).[4] Diels-Alder Cycloaddition of Vinylpyrazoles. (Contextual grounding on pyrazole inertness as dienes).
-
Organic Chemistry Portal. (2025). Synthesis of Pyrazoles and Cycloaddition Methodologies.
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- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of therapeutic agents targeting a wide array of biological targets.[2] Pyrazole derivatives have been successfully developed into approved drugs for various indications, including cancer, inflammation, and infectious diseases, underscoring their significance in drug discovery.[3][4] The strategic functionalization of the pyrazole ring at its various positions (N1, C3, C4, and C5) allows for the fine-tuning of physicochemical properties and biological activity.
This guide focuses on a specific, yet underexplored, derivative: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole . While direct and extensive research on this particular molecule is limited, its structural features—a chloro-substituent at C5, an ethyl group at N1, and a vinyl moiety at C3—suggest significant potential for applications in oncology and infectious diseases. This document will, therefore, provide detailed application notes and experimental protocols based on the established activities of structurally related pyrazole compounds, offering a roadmap for researchers to explore the therapeutic promise of this novel agent.
PART 1: Inferred Applications in Oncology - Targeting Protein Kinases
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer therapeutics.[5] The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous pyrazole-based drugs targeting kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[6][7][8] The chloro-substituent at the C5 position of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole can engage in halogen bonding or occupy hydrophobic pockets within the ATP-binding site of kinases, while the vinyl group at C3 can act as a Michael acceptor for covalent inhibition or provide a handle for further derivatization.
Application Note: Investigating 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole as a CDK Inhibitor
Rationale: CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9] The structural motifs of our target compound are reminiscent of known pyrazole-based CDK inhibitors. The N1-ethyl group can provide favorable interactions within the kinase hinge region, a common binding motif for pyrazole-based inhibitors.
Hypothesized Mechanism of Action: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is hypothesized to bind to the ATP-binding pocket of CDKs, such as CDK2, thereby preventing the phosphorylation of its substrates and leading to G1/S phase cell cycle arrest.
Caption: Hypothesized inhibition of the CDK2 pathway.
Protocol 1: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This protocol outlines a luminescent kinase assay to determine the IC50 value of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole against CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
CDK2 substrate peptide (e.g., Histone H1)
-
ATP
-
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
-
Staurosporine (positive control)
-
DMSO (vehicle)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole in DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add 5 µL of the compound dilutions. For control wells, add 5 µL of DMSO (negative control) or staurosporine (positive control).
-
Enzyme and Substrate Addition: Prepare a master mix containing the CDK2/Cyclin A enzyme and the substrate peptide in the assay buffer. Add 20 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add 25 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 50 µL of Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target Kinase | Hypothetical IC50 (nM) |
| 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole | CDK2/Cyclin A | 50 - 500 |
| Staurosporine (Control) | Pan-kinase | <10 |
PART 2: Potential Applications in Infectious Diseases - Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activity.[10] The structural features of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, particularly the halogen substituent, are known to contribute to the antibacterial efficacy of heterocyclic compounds.
Application Note: Screening for Antibacterial Activity
Rationale: The pyrazole core can be found in compounds that inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[11] The overall lipophilicity and electronic properties of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole make it a candidate for penetrating the bacterial cell wall and inhibiting intracellular targets.
Screening Workflow:
Caption: Workflow for antibacterial screening.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.
Materials:
-
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ciprofloxacin (positive control)
-
DMSO (vehicle)
-
Sterile 96-well microtiter plates
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Preparation: Prepare a 2-fold serial dilution of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole in CAMHB in the 96-well plate. The concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria in CAMHB with DMSO) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Bacterial Strain | Compound | Hypothetical MIC (µg/mL) |
| S. aureus | 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole | 4 - 16 |
| E. coli | 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole | 8 - 32 |
| S. aureus | Ciprofloxacin (Control) | ≤1 |
| E. coli | Ciprofloxacin (Control) | ≤0.5 |
Synthesis Protocol: A Plausible Route to 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
The synthesis of the title compound can be envisioned through a multi-step process starting from readily available materials. The following is a proposed synthetic route based on established pyrazole chemistry.[12][13][14]
Caption: Proposed synthetic route.
Disclaimer: The biological activities and protocols described herein for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole are hypothetical and based on the known properties of structurally related pyrazole derivatives. Experimental validation is required to confirm these potential applications.
References
-
Al-Ostath, A., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Pharmaceuticals. [Link]
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Li, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]
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Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
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MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
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Patel, R. P., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]
-
MDPI. (2020). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
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El-Sayed, N. F., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
-
Al-Zahrani, F. M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
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Senga, K., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Molecules. [Link]
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Grotjahn, D. B., et al. (2002). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. The Journal of Organic Chemistry. [Link]
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Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry. [Link]
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Farghaly, A.-R., et al. (2012). New pyrazole derivatives of potential biological activity. ARKIVOC. [Link]
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Cetin, C., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]
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ResearchGate. (2023). New pyrazole derivatives of potential biological activity. [Link]
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Khalifa, N. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
-
Esteves, A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
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MDPI. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. [Link]
-
ResearchGate. (2025). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. [Link]
-
Silva, M. S. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
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Introduction: The Enduring Significance of the Pyrazole Scaffold
An In-Depth Guide to the Synthesis of Pyrazole Derivatives: Protocols and Mechanistic Insights
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3][4] First synthesized by Ludwig Knorr in 1883, the pyrazole scaffold has proven to be a "privileged framework," appearing in a multitude of compounds with a vast spectrum of biological activities.[1][5] These include anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties.[1][6] The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a continued focus for synthetic organic chemists.[7][8]
This application note provides a detailed overview of robust and widely employed experimental procedures for synthesizing pyrazole derivatives. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step protocols for practical implementation, and discuss critical aspects of safety, purification, and reaction optimization.
Core Synthetic Strategies: Pathways to the Pyrazole Ring
The construction of the pyrazole core is primarily achieved through cyclocondensation reactions. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Method
The most traditional and straightforward route to polysubstituted pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][9][10] This acid-catalyzed reaction is highly efficient and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[11][12]
Causality Behind the Mechanism: The reaction is typically acid-catalyzed because protonation of a carbonyl oxygen activates the corresponding carbonyl carbon for nucleophilic attack by the hydrazine.[10][13] The initial condensation can occur at either carbonyl group. With an unsymmetrical 1,3-dicarbonyl compound, this can lead to a mixture of two regioisomers.[1][9] The regioselectivity is governed by the relative steric and electronic properties of the two carbonyl groups; the more electrophilic (less hindered) carbonyl is typically attacked first.[12][14]
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The Strategic Role of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole in the Genesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its importance in the pursuit of novel therapeutics.[3][4] This guide focuses on a particularly strategic building block: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole . The trifunctional nature of this molecule—a reactive vinyl group, a versatile chloro substituent, and a modifiable pyrazole core—offers a powerful platform for the rapid generation of diverse chemical libraries and the development of potent and selective bioactive molecules.
This document serves as a comprehensive guide for researchers, providing not only the theoretical underpinnings of this scaffold's utility but also detailed, field-proven protocols for its application in the synthesis of next-generation therapeutics.
The Architectural Advantage: Why 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole?
The strategic positioning of the chloro, ethyl, and vinyl groups on the pyrazole ring endows this molecule with a unique combination of reactivity and stability, making it an ideal starting point for complex molecular design.
-
The Vinyl Group (C3): A Gateway to Elongation and Complexity. The vinyl moiety is a versatile handle for carbon-carbon bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.[5] This functionalization is critical for exploring the chemical space around the pyrazole core and for establishing key interactions with biological targets.
-
The Chloro Group (C5): A Point of Diversification. The chloro substituent at the C5 position is another key site for modification. It can be readily displaced by various nucleophiles or engaged in cross-coupling reactions, offering a secondary vector for library diversification.[6] This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for optimizing pharmacokinetic profiles.
-
The Ethyl Group (N1): Modulating Physicochemical Properties. The N1-ethyl group plays a significant role in modulating the molecule's lipophilicity and metabolic stability. Unlike an N-H pyrazole, the ethyl group prevents tautomerization and provides a fixed substitution pattern, which is often desirable for consistent biological activity and intellectual property protection.
-
The Pyrazole Core: A Proven Pharmacophore. The pyrazole ring itself is a well-established bioisostere for other aromatic and heteroaromatic systems.[4] It can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, contributing significantly to a compound's overall potency and selectivity.[7] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][8]
Logical Workflow for Bioactive Molecule Development
The following diagram illustrates a typical workflow for the utilization of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole in a drug discovery program.
Caption: A streamlined workflow for leveraging 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole in drug discovery.
Synthetic Protocols: Harnessing the Reactivity of the Scaffold
The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole. These protocols are designed to be self-validating, with clear explanations for each step and guidance on expected outcomes.
Protocol 1: Proposed Synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
This protocol is a proposed multi-step synthesis based on established methodologies for analogous pyrazole derivatives.[5][6]
Reaction Scheme:
Caption: Proposed synthetic route to 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.
Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL/g of ethyl acetoacetate).
-
Slowly add ethylhydrazine oxalate (1.05 eq) to the stirred solution.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolone.
Step 2: Synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
Causality: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation and chlorination of activated rings like pyrazolones.[6]
-
In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the 4-formyl-5-chloropyrazole.
Step 3: Synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole via Wittig Reaction
Causality: The Wittig reaction is a reliable method for converting aldehydes into alkenes.
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise. The formation of the ylide is indicated by a color change (typically to orange or yellow).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.
Protocol 2: Palladium-Catalyzed Heck Coupling of the Vinyl Group
This protocol outlines a general procedure for the arylation of the vinyl group of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.[9]
Reaction Scheme:
Caption: Heck coupling for vinyl group functionalization.
Materials:
| Reagent/Solvent | Role | Typical Amount |
| 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole | Substrate | 1.0 eq |
| Aryl halide (I, Br) or triflate | Coupling Partner | 1.2 eq |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Precursor | 1-5 mol% |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Ligand | 2-10 mol% |
| Triethylamine (Et₃N) or K₂CO₃ | Base | 2.0-3.0 eq |
| Anhydrous DMF or Acetonitrile | Solvent | 5-10 mL/mmol |
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (e.g., 2 mol%), and P(o-tol)₃ (e.g., 4 mol%).
-
Add the base (e.g., Et₃N, 2.5 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of the Chloro Group
This protocol describes the functionalization of the C5-chloro position, which is typically more challenging and may require more specialized catalytic systems.[9]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for C5-chloro functionalization.
Materials:
| Reagent/Solvent | Role | Typical Amount |
| 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole | Substrate | 1.0 eq |
| Arylboronic acid or ester | Coupling Partner | 1.5 eq |
| Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Precursor | 2-5 mol% |
| SPhos or XPhos | Ligand | 4-10 mol% |
| K₃PO₄ or Cs₂CO₃ | Base | 2.0-3.0 eq |
| Anhydrous Dioxane/Water or Toluene | Solvent | 10:1 mixture |
Procedure:
-
In a glovebox or under a strict inert atmosphere, combine 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (1.0 eq), the arylboronic acid (1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., SPhos, 5 mol%), and the base (e.g., K₃PO₄, 3.0 eq) in a reaction vessel.
-
Add the degassed solvent mixture (e.g., dioxane/water 10:1).
-
Seal the vessel and heat to 100-120 °C. Microwave irradiation can also be employed to reduce reaction times.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Applications in Bioactive Molecule Development: Case Studies and Perspectives
The strategic functionalization of the 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole scaffold can be applied to the development of a wide range of bioactive molecules.
Kinase Inhibitors
A significant number of clinically approved and investigational kinase inhibitors feature a pyrazole core.[10][11][12] The pyrazole often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's ATP-binding site. The vinyl and chloro positions of our scaffold can be elaborated to introduce substituents that occupy the solvent-exposed region and the hydrophobic pocket of the kinase, respectively, thereby enhancing potency and selectivity.
Hypothetical Signaling Pathway Interaction:
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revistabionatura.org [revistabionatura.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. nobelprize.org [nobelprize.org]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
Polymerization of Vinylpyrazole Monomers: A Detailed Guide to Synthesis and Application
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of vinylpyrazole monomers. Moving beyond a simple recitation of procedures, this guide delves into the rationale behind experimental choices, offering insights into the synthesis of polyvinylpyrazoles with tailored properties for a variety of applications, particularly in the biomedical field.
Introduction to Vinylpyrazole Polymerization
Vinylpyrazoles are a versatile class of monomers characterized by a vinyl group attached to a pyrazole ring. The pyrazole moiety, with its unique electronic and coordination properties, imparts distinct characteristics to the resulting polymers, making them attractive candidates for applications ranging from drug delivery to advanced materials.[1][2] The polymerization of vinylpyrazoles can be achieved through several methods, each offering different levels of control over the polymer architecture and properties. This guide will focus on the most pertinent of these: free-radical, controlled radical, and cationic polymerization.
The reactivity of vinylpyrazole monomers in polymerization is significantly influenced by the position and nature of substituents on both the pyrazole ring and the vinyl group. For instance, neat 1-vinylpyrazole can polymerize almost explosively, while increased substitution on the vinyl group tends to decrease the polymerization rate.[1]
Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization is a robust and widely used method for synthesizing polyvinylpyrazoles. It is typically initiated by the thermal decomposition of an azo initiator, such as azobisisobutyronitrile (AIBN).[1]
Mechanistic Insight
The polymerization proceeds via a classic chain-growth mechanism involving three main steps: initiation, propagation, and termination.
Caption: General workflow of free-radical polymerization.
The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. Studies on the free-radical polymerization of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole have shown that the polymerization rate is proportional to the square root of the AIBN concentration, which is characteristic of a bimolecular termination process.[1]
Experimental Protocol: Solution Polymerization of 1-Vinylpyrazole
This protocol describes the synthesis of poly(1-vinylpyrazole) in a dilute benzene solution to control the exothermic nature of the reaction.
Materials:
-
1-Vinylpyrazole (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol
-
Benzene (solvent), dried
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 1-vinylpyrazole in dry benzene to the desired concentration (e.g., ≤3 M).[1]
-
Initiator Addition: Add the calculated amount of AIBN. The initiator concentration will influence the molecular weight of the resulting polymer; a typical monomer-to-initiator ratio is in the range of 100:1 to 500:1.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature sufficient to decompose the AIBN initiator (typically 60-80 °C). Allow the reaction to proceed for a predetermined time (e.g., 24 hours).
-
Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI). Polymers of molecular weights in the range of 150,000–330,000 g/mol have been reported for the polymerization of 1-vinylpyrazole in dilute benzene.[1]
Influence of Substituents
The substitution pattern on the pyrazole ring can affect the polymerization kinetics. For instance, the overall rate of polymerization was found to be higher for 5-methyl-1-vinylpyrazole compared to 3-methyl-1-vinylpyrazole.[1] This can be attributed to the electronic and steric effects of the methyl group on the reactivity of the vinyl monomer.
Controlled Radical Polymerization: Precision in Polymer Synthesis
While free-radical polymerization is a versatile technique, it offers limited control over the polymer architecture, molecular weight distribution, and end-group functionality. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools to synthesize well-defined polymers. Although specific protocols for vinylpyrazoles are not extensively documented, the principles from other vinyl monomers can be adapted.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The control is achieved through the use of a chain transfer agent (CTA).
Caption: Key steps in RAFT polymerization.
Protocol Adaptation for Vinylpyrazoles:
A potential starting point for developing a RAFT protocol for vinylpyrazoles would be to adapt conditions used for structurally similar monomers like N-vinylimidazole or N-vinylcarbazole.
Materials:
-
Vinylpyrazole monomer
-
RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)
-
AIBN (initiator)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Standard Schlenk line equipment
Procedure:
-
Combine the vinylpyrazole monomer, RAFT agent, and AIBN in a Schlenk flask. The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization rate and control.
-
Add the solvent and degas the mixture using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) to initiate polymerization.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing them by NMR for monomer conversion and by SEC for molecular weight and PDI.
-
Terminate the reaction and purify the polymer as described for free-radical polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains.
Protocol Adaptation for Vinylpyrazoles:
The coordinating nature of the pyrazole ring's nitrogen atoms may interfere with the metal catalyst. Therefore, the choice of ligand for the metal complex is crucial. Systems developed for the ATRP of other nitrogen-containing vinyl monomers, such as 4-vinylpyridine, could serve as a good starting point.
Materials:
-
Vinylpyrazole monomer
-
Initiator (e.g., an alkyl halide like ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., a multidentate amine ligand like PMDETA or TPMA)
-
Solvent (e.g., toluene, anisole)
-
Standard Schlenk line equipment
Procedure:
-
Charge a Schlenk flask with the catalyst (Cu(I)Br) and ligand, and then add the solvent.
-
Add the vinylpyrazole monomer and the initiator.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Place the flask in a thermostated oil bath to start the polymerization.
-
Monitor the reaction and purify the resulting polymer as described previously.
Cationic Polymerization: An Alternative Route
Cationic polymerization is initiated by an electrophilic species and is suitable for vinyl monomers with electron-donating groups. The pyrazole ring can influence the electron density of the vinyl group, potentially making certain vinylpyrazole derivatives amenable to this polymerization method.
Initiation: Cationic polymerization can be initiated by protic acids or Lewis acids in the presence of a proton source (co-initiator).[3]
Caption: Simplified mechanism of cationic polymerization.
Considerations for Vinylpyrazoles: The basic nitrogen atoms in the pyrazole ring could potentially be protonated by the acidic initiator, which might complicate the polymerization process. Careful selection of the initiator and reaction conditions is therefore essential. While specific protocols for vinylpyrazoles are scarce, exploring conditions used for the cationic polymerization of N-vinylcarbazole could provide a starting point.[4]
Applications in Biomedical Research and Drug Development
The unique properties of polyvinylpyrazoles, such as their potential for hydrogen bonding, coordination with metal ions, and biocompatibility, make them promising materials for biomedical applications.
Drug Delivery
The pyrazole moiety can interact with drug molecules through various non-covalent interactions, making polyvinylpyrazoles potential candidates as drug carriers. For instance, pyrazole-enriched cationic nanoparticles have been synthesized and investigated as antibacterial agents.[2] The cationic nature of these nanoparticles can facilitate interaction with negatively charged bacterial cell membranes, enhancing their therapeutic efficacy.[2]
Table 1: Potential Applications of Polyvinylpyrazoles in Drug Delivery
| Application Area | Rationale |
| Nanoparticle Drug Carriers | Encapsulation of hydrophobic or hydrophilic drugs for targeted delivery and improved bioavailability.[2] |
| Hydrogels for Controlled Release | Formation of crosslinked networks that can swell and release entrapped drugs in a controlled manner. |
| Stimuli-Responsive Systems | The pyrazole ring's pH-sensitivity could be exploited for triggered drug release in specific physiological environments. |
Biomaterials and Tissue Engineering
Hydrogels based on polyvinylpyrazoles could be developed for various biomedical applications, including wound dressings and tissue engineering scaffolds.[5][6][7] The ability to tune the hydrophilicity and mechanical properties of these hydrogels by copolymerization with other monomers or by controlling the crosslinking density would be a key advantage.
Conclusion and Future Perspectives
The polymerization of vinylpyrazole monomers offers a pathway to a diverse range of functional polymers with significant potential, particularly in the biomedical arena. While free-radical polymerization is a well-established method, the exploration of controlled radical and cationic polymerization techniques for these monomers is an area ripe for further investigation. Such studies will enable the synthesis of well-defined polyvinylpyrazole architectures, leading to a deeper understanding of their structure-property relationships and unlocking their full potential in applications such as targeted drug delivery, responsive biomaterials, and advanced functional materials.
References
Sources
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer Synthesis: Cationic [employees.csbsju.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances [mdpi.com]
- 6. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic building block. Here, we provide in-depth, field-proven insights into its synthesis, addressing common challenges and frequently asked questions to help you optimize your yield and purity.
Part 1: Recommended Synthetic Pathway Overview
The synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is a multi-step process that requires careful control of reaction conditions. While several routes are conceivable, a robust and logical pathway involves the initial formation of a pyrazole core, followed by functionalization to introduce the chloro and vinyl groups. A highly effective strategy is adapted from methodologies reported for analogous structures, which involves the formation of a 1-(2-chloroethyl)pyrazole intermediate followed by a base-mediated elimination to generate the target vinyl group.[1][2][3]
This approach offers excellent regiochemical control and avoids the potential for unwanted side reactions that could occur with direct chlorination or vinylation of a pre-existing pyrazole ring.
Caption: Recommended synthetic workflow for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding synthetic route to 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole?
The most dependable route involves a three-stage process:
-
Pyrazole Ring Formation: A cyclocondensation reaction between a suitable 2,2-dichlorovinyl ketone and 2-(hydroxyethyl)hydrazine to regioselectively form a 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole.[1][2] This method directly incorporates the chlorine atom at the desired 5-position.
-
Intermediate Chlorination: Conversion of the hydroxyethyl group to a chloroethyl group using a standard chlorinating agent like thionyl chloride (SOCl₂).
-
Vinyl Group Formation: Base-mediated elimination of HCl from the 5-chloro-1-(2-chloroethyl)-1H-pyrazole intermediate to generate the final 1-vinyl product. Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH) are effective for this step.[1][2]
Q2: What are the critical starting materials and how can I prepare them if they are not commercially available?
The key precursors are ethylhydrazine and a suitable β-dicarbonyl equivalent.
-
Ethylhydrazine: This is a common reagent and is commercially available. It is crucial for introducing the N-ethyl group onto the pyrazole ring.
-
1,1-Diketone Precursor: The synthesis typically starts with a 1,3-diketone or an equivalent synthon. For instance, the condensation of ketones with acid chlorides can yield the necessary 1,3-diketones, which are then reacted with hydrazine to form the pyrazole ring.[4][5] For the target molecule, a precursor that can lead to the 3-vinyl group is required, such as a protected β-ketoaldehyde that already contains the vinyl moiety or a precursor that can be easily converted to it.
Q3: What are the primary safety concerns associated with this synthesis?
-
Handling Chlorinating Agents: Reagents like thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are highly corrosive, toxic, and react violently with water.[6] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Exothermic Reactions: The chlorination of pyrazoles can be highly exothermic.[6] It is critical to control the reaction temperature with an ice bath or a cryostat and to add the chlorinating agent slowly and portion-wise to prevent a thermal runaway.
-
Base Handling: Strong bases like potassium tert-butoxide are moisture-sensitive and corrosive. Handle them under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the typical yields and purity I should expect at each step?
Yields are highly dependent on substrate purity, reaction scale, and adherence to optimized conditions. The following table provides representative data based on analogous syntheses found in the literature.
| Step | Reaction | Reagents & Conditions | Representative Yield (%) | Primary Analytical Check |
| 1 | Pyrazole Formation | Dichlorovinyl ketone, Ethylhydrazine, Reflux | 70-85% | ¹H NMR, GC-MS |
| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF, 120°C | 55-75% | ¹H NMR, IR (aldehyde C=O) |
| 3 | Wittig Reaction | Ph₃P=CH₂, THF, 0°C to RT | 60-80% | ¹H NMR (vinyl protons), GC-MS |
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1-ethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Approach)
The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocyclic rings like pyrazoles.[7][8][9] This protocol creates the aldehyde precursor necessary for a subsequent Wittig reaction to form the vinyl group.
Materials:
-
5-Chloro-1-ethyl-1H-pyrazole (1 mmol)
-
Phosphorus oxychloride (POCl₃) (2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mmol)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice bath
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-Chloro-1-ethyl-1H-pyrazole in anhydrous DCM.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF in a separate flask, also cooled to 0°C, to pre-form the Vilsmeier reagent. Allow it to stir for 20 minutes.
-
Add the pre-formed Vilsmeier reagent dropwise to the pyrazole solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of crushed ice, followed by a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure aldehyde.
Protocol 2: Synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole via Wittig Reaction
This protocol converts the pyrazole-4-carbaldehyde from Protocol 1 into the final vinyl product.
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br) (1.2 mmol)
-
n-Butyllithium (n-BuLi) (1.2 mmol, 1.6 M solution in hexanes)
-
5-Chloro-1-ethyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Ice bath
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium dropwise. A deep yellow or orange color indicates the formation of the ylide. Stir for 1 hour at 0°C.
-
In a separate flask, dissolve the 5-Chloro-1-ethyl-1H-pyrazole-4-carbaldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate) to isolate 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.
Part 4: Troubleshooting Guide
Caption: Troubleshooting decision tree for low-yield synthesis.
Problem: Low or no yield during the pyrazole ring formation.
-
Potential Cause: Incorrect pH or inefficient cyclization. The condensation of hydrazines with 1,3-dicarbonyl compounds is often pH-sensitive.[4]
-
Solution: Ensure the reaction is run under optimal conditions, often slightly acidic to facilitate condensation but not so acidic as to fully protonate the hydrazine. If using a hydrazine salt, a mild base may be required. Consider extending the reflux time and monitor via TLC or GC-MS to ensure the reaction goes to completion.
Problem: Incomplete conversion during the chlorination of the hydroxyethyl group.
-
Potential Cause: Insufficient chlorinating agent or sub-optimal temperature. Thionyl chloride can degrade with exposure to moisture.
-
Solution: Use a fresh bottle of thionyl chloride. Increase the stoichiometry to 1.5-2.0 equivalents. Ensure the reaction is allowed to stir for an adequate amount of time, monitoring by TLC to confirm the disappearance of the starting alcohol.
Problem: Low yield in the final base-mediated elimination step.
-
Potential Cause A: The base used is not strong enough or the temperature is too low. While NaOH can be effective, more sterically hindered and stronger bases like potassium tert-butoxide (t-BuOK) often give cleaner and faster reactions.[1][2]
-
Solution A: Switch to t-BuOK in a suitable solvent like pyridine or THF. Gently heating the reaction mixture may also improve the rate of elimination.
-
Potential Cause B: Polymerization of the vinyl product. Vinyl groups, especially on electron-rich heterocycles, can be susceptible to polymerization under basic or thermal stress.
-
Solution B: Perform the reaction at the lowest effective temperature. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture. Work up the reaction promptly upon completion and avoid excessive heat during solvent evaporation.
Part 5: Alternative Synthetic Strategies
While the recommended pathway is robust, other strategies can be employed depending on available starting materials and equipment.
-
Palladium-Catalyzed Cross-Coupling: For advanced users, a powerful alternative is a Suzuki or Stille cross-coupling reaction. This would involve synthesizing a 3-bromo-5-chloro-1-ethyl-1H-pyrazole and coupling it with a vinylboronic acid derivative or vinyltributylstannane.[10][11] These reactions offer broad functional group tolerance but require careful optimization of catalysts, ligands, and bases.[12][13]
Part 6: References
-
Chen, C.-M., Chen, J.-X., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Available at: [Link]
-
To, C. T., Chen, C.-M., & Chen, J.-X. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
-
Kobelevskaya, V. A., Larina, L., & Popov, A. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
-
Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
-
Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Li, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
-
Ansari, A., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2021). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kobelevskaya, V. A., Larina, L. I., & Popov, A. V. (2022). A REGIOSELECTIVE SYNTHESIS OF 5-CHLORO-1-VINYLAND 3-ALKENYL-5-CHLORO-1H-PYRAZOLES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Semantic Scholar. Available at: [Link]
-
Sharma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Eglė, V., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]
-
Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]
-
Mohammadi, A. A., & Keshvari, H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenylindol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. Growing Science. Available at: [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Center for Biotechnology Information. Available at: [Link]
-
CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Available at: [Link]
-
Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. Available at: [Link]
-
Pozharskii, A. F., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Khimiya Geterotsiklicheskikh Soedinenii. Available at: [Link]
-
Hranjec, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A REGIOSELECTIVE SYNTHESIS OF 5-CHLORO-1-VINYLAND 3-ALKENYL-5-CHLORO-1<i>H</i>-PYRAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Organometallic cross-coupling reactions [cem.com]
- 12. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purification techniques for chlorinated pyrazole compounds
Topic: Purification Techniques for Chlorinated Pyrazole Compounds Role: Senior Application Scientist Context: Technical Support Center
Welcome to the technical support center for pyrazole chemistry. As researchers, we know that chlorinated pyrazoles (e.g., intermediates for Fipronil, Celecoxib analogs, or agrochemical scaffolds) present a unique "triad of difficulty": regioisomer similarity , silica sensitivity , and handling of corrosive chlorinating agents .
This guide moves beyond generic protocols. It addresses the specific physicochemical behaviors of the chloropyrazole scaffold—specifically the electron-deficient nature of the ring and the basicity of the ring nitrogens—to help you design a purification strategy that maximizes yield and purity.
Module 1: The "Triage" Phase – Quench & Workup
Status: Critical Pre-Purification Step
Most purification failures occur before the crude material ever hits a column. Chlorination reactions (using
The "Black Tar" Phenomenon
Symptom: The reaction looks clean on TLC, but turns into a black, insoluble tar upon rotary evaporation. Root Cause: Residual phosphoryl chloride or sulfuryl chloride generates localized "hotspots" of HCl during concentration, catalyzing polymerization or decomposition of the electron-rich pyrazole system.
Protocol: The Buffered Quench
Do not just pour into water. The exotherm will degrade your product.
-
Cooling: Cool the reaction mixture to 0–5 °C.
-
The Buffer: Prepare a saturated solution of Sodium Acetate (mild) or Sodium Bicarbonate (standard).
-
Controlled Addition:
-
If reaction solvent is water-miscible (DMF/DMAc): Pour the reaction mixture slowly into the stirred ice-cold buffer.
-
If reaction solvent is immiscible (DCM/Toluene): Add the ice-cold buffer dropwise to the reaction vessel.
-
-
pH Check: Ensure the aqueous layer is pH 7–8.
-
Why? Acidic pH (<4) promotes hydrolysis of the chloro-substituent (nucleophilic aromatic substitution). Basic pH (>10) can cause ring opening in electron-deficient pyrazoles.
-
Visualization: The Safe Quench Workflow
Caption: Figure 1. Controlled quench workflow to prevent thermal degradation and tar formation.
Module 2: Chromatography Strategies
Status: Separating Regioisomers (3-Cl vs 5-Cl)
The most common challenge is separating 3-chloro and 5-chloro regioisomers (or N-alkylated isomers like 1,3- vs 1,5-isomers). These often have
Challenge: Silica Acidity & Tailing
Issue: Chloropyrazoles, especially amino-chloropyrazoles, are weak bases. They interact with acidic silanol groups (Si-OH) on standard silica gel, causing:
-
Broad, tailing peaks (streaking).
-
Co-elution of isomers.[1]
-
On-column degradation (dechlorination).
Solution: The "Neutralized" Stationary Phase
Do not use standard silica for basic pyrazoles. Modify the phase:
-
The Triethylamine (TEA) Wash:
-
Mobile Phase Selection:
-
Standard: Hexane / Ethyl Acetate (Start 95:5, Gradient to 70:30).
-
For Polar/Basic Derivatives: DCM / Methanol /
(90:9:1). Note: The ammonia is critical for peak shape.
-
Data: Regioisomer Separation Efficiency
| Isomer Pair | Stationary Phase | Mobile Phase | Separation Quality |
| 3-Cl vs 5-Cl (Neutral) | Standard Silica (40-63µm) | Hexane/EtOAc (9:1) | Poor (Overlapping) |
| 3-Cl vs 5-Cl (Neutral) | C18 Reverse Phase | Water/MeCN (0.1% Formic) | Excellent |
| Amino-chloropyrazoles | Standard Silica | DCM/MeOH | Poor (Streaking) |
| Amino-chloropyrazoles | TEA-Deactivated Silica | Hexane/EtOAc + 1% TEA | Good (Sharp peaks) |
Module 3: Recrystallization & The "Oiling Out" Problem
Status: High Purity / Scale-Up
When chromatography is too expensive or inefficient for scale-up, recrystallization is required.
The "Oiling Out" Nightmare
Symptom: Upon cooling, the solution turns cloudy and deposits a separate liquid layer (oil) at the bottom, which eventually hardens into an impure glass. Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturation is too high).
Protocol: The "Cloud Point" Method
-
Dissolution: Dissolve the crude solid in the minimum amount of a "Good Solvent" (e.g., Ethyl Acetate or DCM) at room temperature.
-
Precipitation: Slowly add a "Poor Solvent" (e.g., Hexane or Heptane) dropwise with vigorous stirring until a faint, persistent cloudiness appears.
-
Clarification: Add just enough "Good Solvent" (dropwise) to make the solution clear again.
-
Crystallization: Place in the fridge (4°C). Do not freeze immediately. Slow cooling promotes crystal lattice formation over amorphous oiling.
Recommended Solvent Systems
-
Non-polar Chloropyrazoles: Heptane / Ethyl Acetate.[5]
-
Polar/Amino Chloropyrazoles: Ethanol / Water (start with hot ethanol, add water until cloudy).
-
Stubborn Oils: Dissolve in Diethyl Ether, add Pentane, and store at -20°C.
Module 4: Troubleshooting Guide (Q&A)
Q1: My product is decomposing on the TLC plate (2D TLC test fails). How do I purify it?
-
Diagnosis: Your compound is acid-sensitive.[6] The silica gel is destroying it.[3]
-
Fix: Switch to Neutral Alumina (Grade III) or use Reverse Phase (C18) flash chromatography. If you must use silica, use the TEA-deactivation method described in Module 2.
Q2: I have a colored impurity (yellow/brown) that co-elutes with my white product.
-
Diagnosis: These are often polymeric "tars" or oxidized byproducts from the Vilsmeier/chlorination step.
-
Fix: Before the main column, perform a Charcoal Filtration .
-
Dissolve crude in hot ethanol.
-
Add Activated Carbon (5% wt/wt).
-
Stir for 15 mins.
-
Filter through a Celite pad.
-
Warning: Carbon can adsorb planar aromatic rings. Test on a small scale first to ensure yield loss is <5%.
-
Q3: I cannot separate the 1,3-isomer from the 1,5-isomer.
-
Diagnosis: These are regioisomers with nearly identical dipole moments.
-
Fix:
-
Check Solubility: Often, one isomer is significantly less soluble. Try triturating the mixture with cold diethyl ether or hexane. The symmetrical isomer (often the 1,5) may crystallize out.[7][8]
-
Derivatization: If they are amino-pyrazoles, convert them to Acetamides (react with Acetic Anhydride). The acetamides often have vastly different chromatographic properties. You can hydrolyze them back later.
-
Visualization: Purification Logic Tree
Caption: Figure 2. Decision tree for selecting the optimal purification route based on physical state and stability.
References
-
Royal Society of Chemistry. (2013). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography: Silica Stability and Deactivation. Retrieved from [Link]
-
National Institutes of Health (PMC). (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Substituted Pyrazoles
Welcome to the technical support center for N-substituted pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and provide practical, field-proven solutions to overcome them. Our goal is to explain the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Mixtures in N-Alkylation/N-Arylation
Q1: I'm performing an N-alkylation on my 3-substituted pyrazole and obtaining a mixture of two isomers. How can I improve the regioselectivity for the N1 position?
A1: The formation of regioisomers is the most common challenge in the N-substitution of unsymmetrical pyrazoles.[1] The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, leading to alkylation at both N1 and N2.[2] The outcome of the reaction is a delicate balance of steric, electronic, and solvent effects.
Causality and Strategic Solutions:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] If your substituent at the C3 position is bulky, alkylation will favor the N1 position. Conversely, using a bulky alkylating agent can also enhance selectivity for the less hindered nitrogen.
-
Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[1] For particularly stubborn cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.
-
Base and Counter-ion: The choice of base can significantly influence the N1/N2 ratio. A widely successful system for achieving N1 selectivity is using potassium carbonate (K₂CO₃) in DMSO.[3] The nature of the cation can also play a role in directing the alkylation.
Troubleshooting Workflow for Regioselectivity Issues:
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substituent_bulky [label="Is pyrazole substituent\nbulky enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; agent_bulky [label="Increase bulk of\nalkylating agent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
polar_aprotic [label="Use Polar Aprotic Solvent\n(DMF, DMSO)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fluorinated_alcohol [label="Switch to Fluorinated Alcohol\n(TFE, HFIP)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
k2co3_dmso [label="Employ K2CO3 in DMSO\nfor N1 selectivity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nah [label="Consider NaH for\nspecific cases", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
lower_temp [label="Lower reaction temperature\nto enhance selectivity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Desired Regioisomer\nAchieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> sterics; sterics -> substituent_bulky; substituent_bulky -> agent_bulky [label=" No "]; substituent_bulky -> solvent [label=" Yes "]; agent_bulky -> solvent;
solvent -> polar_aprotic; polar_aprotic -> base [label=" Still a mixture "]; polar_aprotic -> end_node [label=" Success "]; solvent -> fluorinated_alcohol; fluorinated_alcohol -> base [label=" Still a mixture "]; fluorinated_alcohol -> end_node [label=" Success "];
base -> k2co3_dmso; k2co3_dmso -> temp [label=" Still a mixture "]; k2co3_dmso -> end_node [label=" Success "]; base -> nah; nah -> temp [label=" Still a mixture "]; nah -> end_node [label=" Success "];
temp -> lower_temp; lower_temp -> end_node; }
Caption: Decision tree for improving regioselectivity.Q2: I've already produced a mixture of N1 and N2 isomers. What is the most effective way to separate them?
A2: Separation of pyrazole regioisomers can be challenging due to their similar physical properties.[4] However, several techniques can be employed.
-
Flash Column Chromatography: This is the most common and often successful method.[5] A careful selection of the eluent system is crucial. It is advisable to run several small-scale TLCs with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.
-
Crystallization: If the isomers have different solubilities, fractional crystallization can be a viable and scalable purification method.[6] This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.
-
Acid-Base Extraction/Purification: In some cases, the basicity of the pyrazole nitrogen atoms can be exploited. By treating the mixture with a specific amount of acid, it may be possible to selectively protonate and precipitate one isomer as a salt.[7]
Issue 2: Side Reactions in Pyrazole Ring Formation
Q3: I am synthesizing a pyrazole via the Knorr synthesis (1,3-dicarbonyl and hydrazine) and my reaction mixture is turning dark yellow/red, resulting in a low yield of the desired product. What is causing this and how can I prevent it?
A3: The discoloration and low yield you are observing are likely due to side reactions involving the hydrazine starting material.[4][8] Hydrazines can be unstable and prone to oxidation or self-condensation, especially under harsh reaction conditions.
Causality and Strategic Solutions:
-
Hydrazine Decomposition: Hydrazine and its derivatives can decompose, leading to the formation of colored impurities.[4] Using a fresh bottle of hydrazine or purifying it before use is recommended.
-
Incomplete Cyclization: The reaction may stall at the pyrazoline intermediate stage, which can be more susceptible to degradation.[4] Ensuring complete cyclization and aromatization is key.
-
pH Control: The pH of the reaction is critical. While the Knorr synthesis is often acid-catalyzed, excessive acidity can promote side reactions.[9] Sometimes, adding a mild base to neutralize any excess acid from a hydrazine salt (e.g., phenylhydrazine hydrochloride) can lead to a cleaner reaction.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Hydrazine | Used as received | Freshly opened bottle or purified | Minimizes impurities from degradation. |
| Catalyst | Acetic acid | Catalytic amount of acid | Prevents side reactions from excess acid. |
| Temperature | Reflux | Room temperature to 60 °C | Milder conditions reduce decomposition. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation of sensitive reagents. |
Protocol for Cleaner Knorr Pyrazole Synthesis:
-
To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in ethanol, add the substituted hydrazine (1.0-1.1 equiv).
-
If using a hydrazine salt, add one equivalent of a mild base like sodium acetate.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Issue 3: Byproducts in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Q4: I am attempting a Buchwald-Hartwig amination to form an N-arylpyrazole, but I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. What is causing this side reaction?
A4: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction in Buchwald-Hartwig aminations.[10] This typically occurs via a competing pathway in the catalytic cycle.
Mechanism of Side Reaction and Mitigation Strategies:
The desired productive cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination to form the C-N bond. The hydrodehalogenation side reaction often arises from a β-hydride elimination from the palladium-amide intermediate, which then leads to the formation of the arene and an imine byproduct.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_complex [label="L_n(Ar)Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Coord [label="Amine (Pyrazole)\nCoordination", fillcolor="#FBBC05", fontcolor="#202124"]; Amine_Complex [label="[L_n(Ar)Pd(II)(Pyrazole)]+X-", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Complex [label="L_n(Ar)Pd(II)-N(Pyrazole)", fillcolor="#F1F3F4", fontcolor="#202124"];
Reductive_Elim [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(N-Arylpyrazole)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Beta_Hydride [label="β-Hydride Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product [label="Side Product\n(Arene)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd -> PdII_complex; PdII_complex -> Amine_Coord -> Amine_Complex; Amine_Complex -> Deprotonation -> Amide_Complex;
Amide_Complex -> Reductive_Elim [color="#34A853"]; Reductive_Elim -> Product; Product -> Pd0 [label=" Catalyst\nRegeneration "];
Amide_Complex -> Beta_Hydride [color="#EA4335", style=dashed]; Beta_Hydride -> Side_Product; }
Caption: Competing pathways in Buchwald-Hartwig amination.To minimize hydrodehalogenation:
-
Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are designed to promote the desired reductive elimination over side reactions.[11]
-
Base Selection: A weaker base may sometimes be beneficial if the deprotonation step is too fast relative to reductive elimination. However, the base must be strong enough to deprotonate the coordinated amine. Sodium tert-butoxide is a common choice, but potassium phosphate or cesium carbonate can be effective alternatives.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes suppress side reactions.
References
- Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (n.d.).
- Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.
- Technical Support Center: Optimizing N-Alkyl
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. (n.d.). BenchChem.
- Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. (n.d.). BenchChem.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
- Knorr Pyrazole Synthesis advice. (2024). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uab.cat [uab.cat]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Optimization of reaction conditions for pyrazole synthesis
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Pyrazole Synthesis Support Hub
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Knorr Condensation, [3+2] Cycloaddition, Regioselectivity Control, and Purification.
Executive Summary: Pyrazole synthesis is deceptively simple. While the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) is the industry standard, it frequently suffers from two critical failure modes: poor regioselectivity (formation of inseparable 1,3- and 1,5-isomers) and stalled intermediates (stable hydrazones that refuse to cyclize). This guide moves beyond textbook protocols to provide field-tested optimization strategies for high-value pharmaceutical intermediates.
Module 1: Mastering Regioselectivity in Knorr Synthesis
The Challenge:
When reacting a mono-substituted hydrazine (
The Solution: Solvent-Controlled Selectivity Standard protic solvents (EtOH, MeOH) often yield 1:1 mixtures. To force regioselectivity, we utilize fluorinated alcohols or specific pH adjustments.
Protocol A: Fluorinated Solvent System (High Selectivity)
Best for: Sterically sensitive substrates where thermodynamic control is required.
Mechanism: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD). They selectively activate the "harder" carbonyl oxygen, directing the initial attack of the substituted hydrazine nitrogen.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equiv of unsymmetrical 1,3-diketone in TFE (Trifluoroethanol) [0.5 M concentration]. Do not use Ethanol.
-
Addition: Add 1.1 equiv of substituted hydrazine hydrochloride.
-
Base: Add 1.1 equiv of Et3N (only if using hydrazine salt).
-
Reaction: Stir at 25°C for 2 hours .
-
Note: If conversion is <50% by LCMS, heat to 60°C. Avoid reflux initially to preserve kinetic selectivity.
-
-
Workup: Evaporate TFE (recoverable). The residue is often the pure major regioisomer.
Data: Solvent Impact on Regiomeric Ratio (rr)
| Entry | Solvent | Dielectric Constant ( | Regiomeric Ratio (Major:Minor) | Yield (%) |
| 1 | Ethanol (EtOH) | 24.5 | 55 : 45 | 88 |
| 2 | Toluene | 2.38 | 60 : 40 | 72 |
| 3 | TFE | 26.7 | 92 : 8 | 94 |
| 4 | HFIP | 16.7 | >98 : 2 | 91 |
Data adapted from recent solvent screening benchmarks [1][2].
Module 2: Troubleshooting "Stalled" Intermediates
The Challenge: Bulky substrates often stop at the hydrazone intermediate . The ring closure (dehydration) step has a high activation energy barrier.
Visualizing the Failure Mode:
Caption: Logic flow showing where the Knorr synthesis typically fails with bulky substrates.
Protocol B: Microwave-Assisted Cyclization
Best for: Stalled hydrazones or electron-deficient hydrazines.
-
Vessel: Use a dedicated microwave pressure vial (G10 or G30).
-
Medium: Resuspend the stalled intermediate (or crude mixture) in Ethanol/Acetic Acid (4:1 v/v) .
-
Parameters:
-
Temperature: 140°C
-
Pressure Limit: 15 bar
-
Time: 10 minutes (Hold time)
-
-
Result: The superheating effect overcomes the dehydration barrier.
-
Safety: Hydrazines can decompose to release gas. Ensure the vial has <50% headspace fill.
Module 3: Purification & Isolation Support
The Issue: Pyrazoles often isolate as "sticky oils" or "tars" due to trace hydrazine oxidation byproducts or residual high-boiling solvents.
FAQ: "My product is a dark oil, but NMR says it's pure. How do I get a solid?"
The "Toluene Wash" Technique:
-
Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) .
-
Add a 5-fold excess of Hexanes or Heptane .
-
If it oils out again, scratch the flask sides with a glass rod to induce nucleation.
-
Crucial Step: If color persists, dissolve in Toluene and wash with 0.1 M HCl (removes unreacted hydrazine) followed by 10% Na2S2O3 (Sodium Thiosulfate - reduces oxidative colored impurities).
Module 4: Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Mixture of Regioisomers | Solvent is too non-polar or lacks H-bond donation. | Switch to TFE or HFIP (See Module 1). Alternatively, use a pre-formed enaminone intermediate. |
| Reaction Stalled (TLC shows 2 spots) | Formation of stable hydrazone intermediate. | Add AcOH (10-20%) and increase temp to reflux or use Microwave (140°C) . |
| Low Yield / Tar Formation | Oxidation of hydrazine; Polymerization. | Run under Argon/Nitrogen .[1] Add EDTA if metal contamination is suspected. Use Hydrazine Hydrochloride salts instead of free base. |
| N-Alkylation failed (Post-synthesis) | Pyrazole NH is a poor nucleophile ( | Use NaH in DMF or Cs2CO3 in MeCN . Add 18-crown-6 if using K2CO3. |
Decision Tree: Selecting the Right Methodology
Caption: Decision matrix for selecting reaction conditions based on substrate complexity.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.
-
Microwave Acceleration: Polshettiwar, V., & Varma, R. S. "Aqueous microwave-assisted chemistry: synthesis of pyrazoles." Tetrahedron Letters, 2008.
-
Mechanism & Kinetics: Review of Knorr Pyrazole Synthesis Mechanism and Intermediate Isolation. Royal Society of Chemistry, 2025.
-
Green Chemistry Approaches: "On water" synthesis of pyrazoles.[2][3] Green Chemistry, 2011.
Sources
Technical Support Center: Functionalization of the Pyrazole Ring
Topic: Challenges in the functionalization of the pyrazole ring Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: Navigating the Pyrazole Paradox
The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbusters like Celecoxib, Rimonabant, and Sildenafil. However, its functionalization presents a unique "paradox of reactivity": the ring is simultaneously electron-rich (enabling electrophilic substitution at C4) and acidic (at N1), yet prone to recalcitrant regioselectivity issues due to annular tautomerism.
This guide addresses the three most critical failure points reported by our users: N-alkylation regiocontrol , C-H activation selectivity , and Chan-Lam coupling reproducibility .
Module 1: Regioselectivity in N-Functionalization
The Core Challenge: The Tautomer Trap
Users frequently report obtaining inseparable mixtures of N1- and N2-alkylated products. This arises because unsubstituted pyrazoles exist in rapid equilibrium between two tautomeric forms. The ratio of products depends on a delicate balance of steric hindrance (kinetic control) and thermodynamic stability (electronic effects).
Troubleshooting Guide
Q1: I am alkylating a 3-substituted pyrazole and getting a 1:1 mixture of isomers. How do I force regioselectivity?
-
Diagnosis: You are likely using non-selective conditions (e.g.,
/Acetone) where the reaction is under substrate control. -
The Mechanism: The pyrazolate anion is an ambident nucleophile. Alkylation typically occurs at the less sterically hindered nitrogen (adjacent to the smaller substituent), but electronic withdrawal can counteract this.
-
Solution Protocol:
-
Switch to Acidic Conditions (Thermodynamic Control): If your substrate tolerates it, use acid-catalyzed alkylation (e.g., alkyl halide in neat TFA or TsOH/toluene). This protonates the most basic nitrogen, forcing alkylation to occur on the other nitrogen via a specific mechanism, often reversing the selectivity observed under basic conditions.
-
Use the "Transient Directing Group" Strategy: If you need the sterically crowded isomer (N-alkylation adjacent to a bulky C3 group), use a temporary blocking group.
-
Step A: Tritylate (Trt-Cl) or THP-protect the less hindered nitrogen.
-
Step B: Alkylate the remaining nitrogen with a strong electrophile (e.g., Meerwein's salt).
-
Step C: Deprotect.
-
-
Q2: Why does my N-arylation (Ullmann/Buchwald) fail with electron-deficient pyrazoles?
-
Cause: Electron-withdrawing groups (EWGs) at C3/C5 drastically reduce the nucleophilicity of the pyrazole nitrogen.
-
Solution:
-
Ligand Switch: Standard diamine ligands (DMEDA) often fail here. Switch to biaryl phosphine ligands (e.g., tBuXPhos or BrettPhos) with Pd-catalysis, which are less sensitive to nucleophile strength.
-
Base: Use a weaker base like
in non-polar solvents (Toluene) to prevent catalyst poisoning.
-
Decision Logic: Selecting N-Alkylation Conditions
Figure 1: Decision tree for selecting reaction conditions to maximize regioselectivity in pyrazole N-alkylation.
Module 2: C-H Functionalization (C3 vs C4 vs C5)
The Core Challenge: The Selectivity Maze
The pyrazole ring has three carbon sites with distinct electronic signatures.
-
C4: Nucleophilic (Electron-rich). Reacts with electrophiles (
).[1] -
C5 (and C3): Acidic (C-H). Reacts with bases (Lithiation) or Metals (Pd/Ir).
Troubleshooting Guide
Q3: I am trying to brominate at C4, but I see side reactions or no reaction.
-
Protocol Validation (C4-Bromination):
-
Standard: NBS (1.05 equiv) in DMF or MeCN at RT.
-
Green Alternative: Oxone® + NaBr in water/ethanol.
-
Troubleshooting: If the reaction is sluggish (due to EWGs on the ring), add a catalytic amount of NH₄OAc (5 mol%). This activates the NBS.[1]
-
Q4: How do I selectively arylate C5 without touching C4?
-
Technique: Direct Arylation (Pd-catalyzed C-H activation).[2]
-
Critical Factor: The N-substituent directs the metal. A free N-H pyrazole is difficult to arylate directly at C5 due to catalyst poisoning.
-
Protocol (C5-Arylation):
-
Catalyst: Pd(OAc)₂ (5 mol%) +
or . -
Base:
or PivOK (Pivalate acts as a proton shuttle). -
Solvent: DMAc or Xylene, 120°C.
-
Mechanism: The carboxylate assists in the concerted metallation-deprotonation (CMD) pathway, favoring the most acidic C-H bond (C5 > C4).
-
Comparative Data: Electrophilic vs. Metal-Catalyzed Selectivity
| Position | Electronic Character | Preferred Reaction Type | Reagents/Catalysts |
| C4 | Electron-Rich ( | Electrophilic Aromatic Substitution ( | NBS, |
| C5 | Acidic C-H (Inductive effect of N) | C-H Activation / Lithiation | Pd(OAc)₂/PivOH, n-BuLi |
| C3 | Sterically Hindered | Cross-Coupling (requires pre-functionalization) | Suzuki (Boronic acid at C3) |
Module 3: The Chan-Lam Coupling (N-Arylation)
The Core Challenge: Reproducibility
The Chan-Lam coupling (Copper-catalyzed oxidative coupling of N-H heterocycles with boronic acids) is notoriously finicky. Users often report yields fluctuating between 20% and 80% under "identical" conditions.
Troubleshooting Guide
Q5: My Chan-Lam reaction stalls at 30% conversion. Adding more catalyst doesn't help.
-
Root Cause 1: Moisture. While "open to air" is the standard instruction, excessive ambient humidity promotes protodeboronation of the boronic acid before it couples.
-
Root Cause 2: Boroxine Formation. Old boronic acids dehydrate to trimeric boroxines, which are less reactive.
-
Solution Protocol:
-
Dry Conditions: Add 4Å Molecular Sieves (powdered) to the reaction mixture. This is the single most effective fix for stalled couplings.
-
Oxygen Source: Do not rely on passive diffusion. Use an
balloon or sparge air through the solvent for the first 15 minutes. -
Slow Addition: Add the boronic acid (1.5 - 2.0 equiv) in two portions: one at
and one at .
-
Experimental Workflow: Optimized Chan-Lam Coupling
Figure 2: Optimized workflow for Chan-Lam N-arylation of pyrazoles.
Module 4: De Novo Synthesis (Cyclization)
The Core Challenge: Regiocontrol in Knorr Synthesis
Condensing a hydrazine with a 1,3-diketone is the primary method for making pyrazoles, but unsymmetrical diketones yield regioisomers.
Q6: How do I predict the major isomer when condensing Methylhydrazine with 1-phenyl-1,3-butanedione?
-
Rule of Thumb: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl of the diketone.
-
Methylhydrazine: The
group is more nucleophilic than the group. -
Diketone: The carbonyl adjacent to the smaller alkyl group is usually more reactive (less hindered).
-
-
Result: The major product typically has the methyl group on N1 and the phenyl group at C3.
-
Control Strategy: To reverse this, use regioselective synthesis via alkynones . Reacting an
-alkynic ketone with hydrazine is often more regioselective than the diketone approach because the initial Michael addition is directed by the electronics of the triple bond.
References
-
Regioselective N-Alkylation: J. Org. Chem.2022 , 87, 9654.[3] "Catalyst-Free and Regioselective N-Arylation Enables the Synthesis of N2-Aryl-1,2,3-triazoles" (Extrapolated principles for azole alkylation). [4]
-
C-H Functionalization Review: Org. Biomol. Chem.2020 , 18, 6192–6210.[5] "Transition-metal-catalyzed C–H functionalization of pyrazoles."
-
Regioselective Synthesis: Org. Lett.2014 , 16, 576–579.[6] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones."
-
Iron-Catalyzed Synthesis: J. Org. Chem.2012 , 77, 9401–9406.[7] "Iron-Catalyzed Regioselective Synthesis of 1,3- and 1,3,5-Substituted Pyrazoles."
-
C3/C5 Differentiation: J. Org. Chem.2002 , 67, 9200–9209.[8] "New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Vinyl-Substituted Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinyl-substituted heterocyclic compounds. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experimentation. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the integrity and success of your research.
Introduction: The Double-Edged Sword of Reactivity
Vinyl-substituted heterocycles are invaluable building blocks in medicinal chemistry and materials science, offering versatile handles for molecular elaboration.[1][2][3] However, the very electronic nature that makes the vinyl group a useful synthetic tool also renders it susceptible to a variety of degradation pathways. Understanding these inherent instabilities is the first step toward mastering their use. This guide is structured to address specific problems you may encounter, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Unexplained Product Loss or Low Yields
Question 1: I'm experiencing significant loss of my vinyl-substituted heterocyclic compound during my reaction or workup. What are the likely causes?
Answer: Unexplained loss of material is a common frustration. The primary culprits are often polymerization, oxidation, and hydrolysis. The specific susceptibility of your compound will depend on the nature of the heterocyclic ring and any other substituents present.
Troubleshooting Flowchart: Diagnosing Product Loss
Caption: Diagnostic workflow for identifying the cause of product loss.
In-Depth Explanations & Protocols:
-
Polymerization: Vinyl groups, especially on electron-rich heterocycles, can undergo radical or cationic polymerization.[4][5][6] This is often initiated by trace impurities, light, or heat. The formation of insoluble, gummy materials is a classic sign.
-
Protocol 1: Inhibiting Polymerization
-
Add a Radical Inhibitor: To your reaction mixture, add a radical scavenger such as butylated hydroxytoluene (BHT) or hydroquinone at a low concentration (e.g., 100-500 ppm).
-
Degas Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can initiate radical chain reactions.
-
Temperature Control: If feasible, run your reaction at a lower temperature to reduce the rate of polymerization.[7]
-
Storage: Store the purified compound in the dark, under an inert atmosphere, and at a low temperature (e.g., -20°C).
-
-
-
Oxidation: The double bond of the vinyl group is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or epoxides.[8][9] This is often catalyzed by trace metals or exposure to air. The appearance of new, more polar spots on a TLC plate or new peaks in an LC-MS analysis is indicative of oxidation.
-
Protocol 2: Preventing Oxidation
-
Inert Atmosphere: Conduct all reactions and transfers under an inert atmosphere of nitrogen or argon.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to minimize the presence of peroxides and metal contaminants.
-
Antioxidants: If compatible with your reaction chemistry, consider the addition of an antioxidant.
-
-
-
Hydrolysis: Under acidic or basic conditions, the vinyl group can be susceptible to hydrolysis, particularly if it is part of a vinyl ether-type structure.[10][11] This typically results in the formation of a ketone or aldehyde.
-
Protocol 3: Avoiding Hydrolysis
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to exclude water.
-
pH Control: During aqueous workups, use buffered solutions to maintain a neutral pH. Avoid strong acids or bases unless they are a required reagent.
-
-
Section 2: Unexpected Side Products in Palladium-Catalyzed Cross-Coupling Reactions
Question 2: I'm attempting a Suzuki or Heck coupling with my vinyl-substituted heterocycle, but I'm getting a mixture of products, including isomers and reduced starting material. What's going on?
Answer: Palladium-catalyzed reactions are powerful tools for modifying vinyl heterocycles, but they can be sensitive to substrate and reaction conditions.[12] Common issues include geometric isomerization of the double bond, β-hydride elimination leading to undesired alkenes, and premature reduction of the starting material.
Troubleshooting Table: Palladium Cross-Coupling Issues
| Issue | Potential Cause | Recommended Solution |
| Geometric Isomerization (E/Z scrambling) | Reversible β-hydride elimination and re-insertion. | Use ligands that promote rapid reductive elimination (e.g., bulky, electron-rich phosphines). Lower the reaction temperature. |
| Formation of Isomeric Alkenes | β-hydride elimination from the organopalladium intermediate. | Choose a ligand that disfavors β-hydride elimination. Ensure your substrate cannot readily form a stable conjugated system upon elimination. |
| Reduction of Starting Material | Presence of a hydride source (e.g., from solvent or additives). | Use a non-protic, high-purity solvent. Scrutinize all reagents for potential hydride sources. |
Mechanistic Insight: The Role of β-Hydride Elimination
Sources
- 1. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones | MDPI [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. primerascientific.com [primerascientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
Introduction: The Regio-Challenge
The synthesis of pyrazoles—a pharmacophore found in blockbuster drugs like Celecoxib and Sildenafil—is deceptively simple. The condensation of a hydrazine with a 1,3-dielectrophile (the Knorr synthesis) theoretically yields a stable aromatic heterocycle. However, when using unsymmetrical starting materials, this reaction often produces a frustrating mixture of 1,3- and 1,5-disubstituted isomers .
This guide moves beyond standard textbook mechanisms to provide field-proven intervention protocols. We focus on three core synthesis pathways: Condensation (Knorr) , Stepwise Cyclization (Enaminones) , and Post-Synthetic Functionalization (N-Alkylation) .
Module 1: Diagnostic Triage
Before optimizing, confirm your synthesis pathway. Use the decision tree below to identify the correct troubleshooting module.
Figure 1: Diagnostic flowchart to select the appropriate optimization protocol.
Module 2: The Knorr Condensation (Hydrazine + 1,3-Dicarbonyl)[1]
The Problem: Reaction of a monosubstituted hydrazine (
Protocol A: The Fluorinated Solvent Switch (The "Fustero Effect")
Standard protic solvents (EtOH, MeOH) often yield poor selectivity (e.g., 1:1 to 3:1 ratios). Switching to fluorinated alcohols can drastically reverse or enhance selectivity, particularly for trifluoromethylated pyrazoles.
-
Mechanism: Fluorinated alcohols like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) and TFE (2,2,2-trifluoroethanol) are strong hydrogen-bond donors (high
acidity). They selectively activate the more basic carbonyl oxygen and solvate the hydrazine, altering the nucleophilicity profile. -
Experimental Insight: In the synthesis of CF3-pyrazoles, using HFIP often favors the 1-aryl-5-heteroaryl-3-trifluoromethyl isomer (where the hydrazine's substituted nitrogen ends up distal to the CF3 group).
Step-by-Step Protocol:
-
Dissolve: 1.0 equiv of 1,3-diketone in HFIP (0.5 M concentration).
-
Add: 1.1 equiv of hydrazine (free base or hydrochloride salt).
-
Reaction: Stir at room temperature. (HFIP accelerates the rate; heating is rarely needed).
-
Workup: Evaporate HFIP (recoverable by distillation). The crude is often >95% pure major isomer.
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Typical Regio-Ratio (A:B) |
| Ethanol | 24.5 | 0.83 | ~ 60:40 (Mixture) |
| TFE | 26.7 | 1.51 | ~ 90:10 |
| HFIP | 16.7 | 1.96 | > 98:2 |
Protocol B: pH-Controlled Nucleophilicity
If fluorinated solvents are unavailable, control the attacking nitrogen via pH.
-
Neutral/Basic Conditions: The substituted nitrogen (
) is electronically more nucleophilic (inductive effect) but sterically hindered. It attacks the most electrophilic carbonyl. -
Acidic Conditions (HCl/AcOH): The substituted nitrogen is protonated first (
difference). The unsubstituted becomes the only available nucleophile, attacking the most electrophilic carbonyl.
Module 3: The Enaminone Route (Stepwise Cyclization)
The Problem: You need a specific isomer that is thermodynamically disfavored in a standard Knorr synthesis.
The Solution: Use
Troubleshooting Guide:
Q: I am getting the wrong isomer from my enaminone. How do I switch it? A: You must invert the initial attack sequence.
-
Standard Condition (Free Hydrazine): The hydrazine
(hard nucleophile) attacks the carbonyl (hard electrophile) first Imine formation Cyclization. -
Inverted Condition (Acid Catalysis): Protonate the enaminone. The
-carbon becomes highly electrophilic. The hydrazine attacks the -carbon (Michael addition) first.
Q: How do I synthesize the 1,5-disubstituted pyrazole specifically? A: Use the Vinamidinium Salt method.
-
React the hydrazine with a vinamidinium salt (accessible from ketone + DMF-DMA).
-
Steric bulk on the hydrazine forces the substituted nitrogen to stay away from the bulky group on the electrophile during the initial attack.
Module 4: Regioselective N-Alkylation of Pyrazoles
The Problem: Alkylating an unsubstituted (
Protocol C: Steric & Electronic Steering
-
Rule of Thumb: Alkylation under basic conditions (
, DMF) generally favors the less sterically hindered nitrogen (the one distal to the bulky C3/C5 substituent). -
The "Chan-Lam" Exception: For N-arylation, using Copper(II) catalysis (Chan-Lam coupling) often allows for thermodynamic control, favoring the more stable isomer, or kinetic control depending on the ligand.
Protocol D: Strategic Atom Replacement (Cutting Edge)
Context: A breakthrough 2025 methodology published in Nature circumvents the N-alkylation selectivity issue entirely by "growing" the pyrazole from a different heterocycle. Method: Convert an isothiazole to a pyrazole.
-
Start: Synthesize a substituted isothiazole (sulfur directs the regiochemistry perfectly during its synthesis).
-
Swap: Treat with a Grignard reagent or amine to extrude sulfur and insert nitrogen ("Atom Swap").
-
Result: 100% Regiopure N-alkyl pyrazole.
Figure 2: Comparison of classical alkylation vs. strategic atom replacement.
Module 5: Advanced Catalytic Solutions
For difficult substrates where classical methods fail, employ these catalytic systems:
-
Sulfoxonium Ylide Cyclization (2024):
-
Reaction: Vinyl sulfoxonium ylides + Aryl diazonium salts.[1]
-
Selectivity: Yields 1,3,5-trisubstituted pyrazoles with high precision.
-
Why it works: The mechanism proceeds through a specific azo-coupling intermediate that dictates the cyclization direction, avoiding the ambiguity of hydrazine condensation.
-
-
Iron/Copper Catalysis:
-
Use
or to catalyze the condensation of hydrazines with 1,3-diketones. The metal coordinates to the dicarbonyl, creating a rigid chelate that directs the hydrazine attack to the less hindered site.
-
References
-
Fustero, S. et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link
-
Kelly, C. et al. (2025). "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature. Link
-
Vishwakarma, R. K. et al. (2024). "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts." Journal of Organic Chemistry. Link
-
Heller, S. T.[2][3] & Natarajan, S. R. (2006).[2][3] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters. Link
Sources
Vilsmeier-Haack Process Optimization & Troubleshooting Center
Executive Summary: The "Dirty" Nature of Clean Chemistry
The Vilsmeier-Haack reaction is the gold standard for introducing formyl groups (-CHO) onto electron-rich aromatics. However, it is notoriously prone to "tarry" by-products. In drug development, these impurities—often chlorinated analogs or polymerized cyanine dyes—are difficult to purge and can trigger genotoxic alerts.
This guide moves beyond standard textbook procedures. It treats the reaction as a three-phase engine , where failure in one phase cascades into specific by-product profiles.
Module 1: The Reagent Formation Phase (The "Engine")
The Critical Failure: Thermal decomposition of the Chloroiminium Ion. Most "black tar" issues originate here, before the substrate is even added.
The Mechanism of Failure
The Vilsmeier reagent (chloromethylene)dimethylammonium chloride is thermally unstable. If the temperature during formation exceeds 20–25°C , or if the POCl
Optimized Protocol: "The Cold Generator"
-
Solvent: Anhydrous DMF (acts as both reagent and solvent).[1]
-
Reagent: POCl
(Freshly distilled if yellow/orange). -
Stoichiometry: 1.1–1.3 eq POCl
relative to substrate.
Step-by-Step:
-
Charge DMF (5–10 volumes) into a dry reactor under N
. -
Cool DMF to 0°C to 5°C .
-
Add POCl
dropwise.[1] CRITICAL: Maintain internal temperature < 10°C. -
The Aging Step: After addition, stir at 0–5°C for 30 minutes, then warm to 20°C for 30 minutes.
-
Why? This ensures complete conversion to the Vilsmeier reagent without triggering thermal degradation.
-
Visualization: Reagent Stability Logic
Figure 1: Thermal stability pathways of the Vilsmeier reagent. High temperatures lead to irreversible decomposition and safety hazards.
Module 2: The Addition Phase (Selectivity Control)
The Critical Failure: Competitive Chlorination vs. Formylation. Users often ask: "Why did I get a chloro-substituted product instead of an aldehyde?"
The Causality
The Vilsmeier reagent is ambident. It can act as a formylating agent (C-attack) or a chlorinating agent (via nucleophilic attack of chloride).
-
High Temperature Addition: Favors chlorination (higher activation energy).
-
Excess POCl
: Increases [Cl ] concentration, pushing the equilibrium toward chlorination.
Troubleshooting Table: Reagent Selection
| Reagent | Reactivity | Chlorination Risk | Best For... |
| POCl | Moderate | Medium | Standard aromatics (Anisoles, Indoles). |
| SOCl | High | High | Very unreactive substrates. Avoid if chlorination is a concern. |
| Oxalyl Chloride | Mild | Low | Sensitive substrates; generates CO/CO |
| Tf | Very High | Zero | Non-chlorinating Vilsmeier variant (uses triflate counter-ion). |
Protocol: The "Inverse Addition" Technique
To minimize oligomerization (e.g., indole trimers/cyanine dyes):
-
Do NOT add the Vilsmeier reagent to the substrate.
-
Add the substrate solution (in DMF) to the pre-formed, cold Vilsmeier reagent.
-
Keep temperature < 20°C during addition.
-
Only heat to reaction temperature (usually 60–80°C) after addition is complete.
Module 3: Quenching & Hydrolysis (The Hidden Trap)
The Critical Failure: The "Stuck" Iminium Salt. Users often report: "TLC shows consumption of starting material, but I isolated a water-soluble gum, not my product."
The Mechanism
The reaction produces an iminium salt intermediate , which is water-soluble.[2] If the quench is too acidic (pH < 2), the salt remains stable and washes away in the aqueous layer. If too basic (pH > 10), susceptible aldehydes undergo Cannizzaro or Aldol reactions.
Optimized Workup Protocol
-
Quench: Pour reaction mixture into crushed ice/water (exothermic!).
-
Buffer: Adjust pH to 5–6 using Sodium Acetate (NaOAc) or saturated NaHCO
. Avoid strong bases like NaOH unless necessary. -
Hydrolysis Time: Stir for 1–2 hours at RT. Some stable salts require heating the aqueous mixture to 50°C to hydrolyze.
-
Extraction: Use Ethyl Acetate or DCM.
Visualization: By-Product Pathways
Figure 2: Mechanistic divergence. Controlling stoichiometry and addition order prevents the "Chlorinated" and "Dimer" pathways.
Troubleshooting FAQs
Q: My product is contaminated with a deep green/blue impurity. What is it? A: This is likely a Cyanine Dye .[3] It forms when the final aldehyde product reacts with unreacted substrate or intermediate iminium salts.
-
Fix: Use "Inverse Addition" (Module 2). Ensure the Vilsmeier reagent is in slight excess (1.2 eq) so no unreacted substrate remains to attack the product.
Q: I see a new spot on TLC that is less polar than my product, and Mass Spec shows M+Cl. A: You have competitive chlorination.
-
Fix: Lower the reaction temperature.[1] If using POCl
, switch to Oxalyl Chloride (creates a milder iminium species). Ensure you aren't refluxing unnecessarily.[1]
Q: The reaction violently exothermed upon heating. A: Safety Alert. You likely accumulated unreacted Vilsmeier reagent or intermediate at low temperature, which then decomposed rapidly.[4]
-
Fix: Ensure the "Aging Step" (Module 1) is followed. Never heat a Vilsmeier mixture rapidly. Use a heating ramp (e.g., 10°C per 10 mins).
Q: My yield is low, but the Starting Material is gone. A: The product is likely stuck in the aqueous layer as the iminium salt.
-
Fix: Check the pH of your aqueous layer. If it is acidic (pH < 3), add Sodium Acetate to buffer it to pH 5–6 and stir longer.
References
-
Jones, G., & Stanforth, S. P. (2000).[5][6] The Vilsmeier Reaction of Non-Aromatic Compounds.[7][8] Organic Reactions.[1][5][6][7][8][9][10][11][12]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[1][4][5][6][7][10][13][11][14] Comprehensive Organic Synthesis.
-
Stoessel, F. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction.[4][7][14] Organic Process Research & Development. (Highlighting the thermal runaway risks of DMF/POCl3 mixtures).
-
BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Protocols and Troubleshooting.[3][13]
-
Marson, C. M. (2011). Vilsmeier Reagents in Organic Synthesis.[1][2][5][6][7][8][9][10][11][12] Tetrahedron.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Scaling up the synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
The following guide is designed as a specialized Technical Support Center for process chemists and researchers scaling up the synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole .
This document prioritizes process safety, impurity control, and scalable methodology , moving beyond bench-scale literature to address the realities of kilogram-scale production.
Status: Operational | Tier: Level 3 (Process Development)
The Synthetic Strategy & Workflow
To achieve a scalable synthesis of the target molecule, we recommend the "Carboxylate Route." Direct installation of a vinyl group on the pyrazole core during ring formation is prone to polymerization. Instead, we construct the ring with a robust ester handle at C3, chlorinate at C5, and perform a late-stage functional group interconversion (FGI) to the vinyl group.
Master Process Flow
The following diagram outlines the recommended synthetic pathway and critical control points (CCPs).
Figure 1: Strategic workflow for the synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, highlighting Critical Control Points (CCP) for scale-up.
Module 1: Ring Construction & Chlorination
Core Challenge: Controlling regioselectivity during cyclization and managing the violent exotherm of
Q: I am observing a mixture of isomers (1-ethyl-3-ester vs. 1-ethyl-5-ester). How do I lock the regioselectivity?
A: The reaction of ethyl hydrazine with diethyl oxalacetate is sensitive to temperature and solvent polarity.
-
The Mechanism: The unsubstituted
of the hydrazine is the stronger nucleophile and typically attacks the most reactive carbonyl (the ketone). To favor the 1-ethyl-3-carboxylate isomer (which leads to your target), you must ensure the attacks the ketone of the oxalacetate, placing the ethyl group on the nitrogen that eventually becomes N1. -
Protocol Adjustment:
-
Temperature Control: Maintain the reaction temperature between -10°C and 0°C during the addition. Higher temperatures promote equilibration to the thermodynamic (undesired) isomer.
-
Solvent: Use Ethanol or Acetic Acid . Avoid non-polar solvents.
-
Order of Addition: Add the diethyl oxalacetate to the hydrazine solution slowly. This keeps the hydrazine in excess locally, favoring the kinetic kinetic attack.
-
Q: The chlorination workup is causing thermal runaways. How do I quench safely at scale?
A: Quenching
-
The Hazard: Direct addition of water to the reaction mixture creates a "volcano" effect.
-
The Solution: Reverse Quench. [1][2][3]
-
Do NOT add water to the reaction vessel.[1]
-
Transfer the reaction mixture (slowly) into a rapidly stirring vessel of water or buffered solution (e.g., K2CO3) maintained at <10°C.
-
Instrumentation: Use an in-line thermocouple. If the temperature rises >15°C, stop the addition immediately.
-
Verification: Ensure complete hydrolysis of the phosphoryl intermediate before neutralization. Incomplete hydrolysis can lead to a delayed explosion during waste storage.
-
Module 2: The Vinyl Handle (Functionalization)
Core Challenge: Converting the ester to a vinyl group without dechlorinating the C5 position or polymerizing the product.
Q: Reducing the ester with is removing my chlorine atom. What is the alternative?
A: The 5-chloro-pyrazole ring is electron-deficient, making the C-Cl bond susceptible to nucleophilic attack by strong hydrides (hydrodehalogenation).
-
Recommended Reagent: Use Sodium Borohydride (
) enhanced with Calcium Chloride ( ) in Ethanol/THF. -
Why? This generates
in situ, which is strong enough to reduce the ester to the alcohol but mild enough to leave the heteroaryl chloride intact. -
Protocol:
-
Stoichiometry: 2.0 eq
, 1.0 eq . -
Temp: 0°C
RT. -
Note: Avoid reflux. Monitor by HPLC for des-chloro impurities.
-
Q: The Wittig reaction workup is a nightmare. The Triphenylphosphine Oxide (TPPO) clogs my columns.
A: On a kilogram scale, chromatographic removal of TPPO is impractical.[4] You must use precipitation methods .
-
Method A (The
Complex): -
Method B (Solubility Switch):
Module 3: Purification & Stabilization
Core Challenge: The vinyl group is prone to radical polymerization during distillation or storage.
Q: My final product is turning into a gel during vacuum distillation.
A: This is "popcorn polymerization" initiated by heat and trace peroxides.
-
Inhibitor Strategy: Add 4-methoxyphenol (MEHQ) or BHT (Butylated hydroxytoluene) at 100-200 ppm to the distillation pot and the receiving flask.
-
Atmosphere: Do not distill under pure nitrogen if using MEHQ. MEHQ requires trace oxygen (air bleed) to remain active as a radical scavenger. If you must use strict inert conditions, switch to Phenothiazine .
-
Temperature Limit: Keep the pot temperature below 120°C . If the boiling point is higher, use a wiped-film evaporator (WFE) to minimize residence time.
Impurity Profile & Troubleshooting Table
Use this table to identify the root cause of common impurities observed by LC-MS.
| Observed Impurity (LC-MS) | Probable Structure | Root Cause | Corrective Action |
| M+1 - 34 Da | Des-chloro pyrazole | Over-reduction during Alcohol step | Switch from |
| M+1 + 18 Da | Hydrated Vinyl (Alcohol) | Acid-catalyzed hydration of vinyl | Ensure all acid from |
| Dimer / Oligomer | Polymerized product | Radical polymerization | Add BHT (200 ppm). Store at -20°C in amber vials. |
| Isomer Shift | 1-ethyl-5-vinyl isomer | Regiochemical error in Step 1 | Control temp <0°C during hydrazine addition. Check hydrazine quality. |
Safety Logic: Quenching
The following logic tree dictates the safety protocols for handling the chlorination step.
Figure 2: Decision logic for safe quenching of Phosphorus Oxychloride reactions.
References
- Title: "Regioselective synthesis of 1-substituted pyrazoles.
-
POCl3 Safety & Quenching
- Title: "Safe Scale-Up of Exothermic Reactions: Hydrolysis of Phosphorus Oxychloride."
- Source:Organic Process Research & Development.
-
Link:
-
TPPO Removal (Zinc Chloride Method)
-
Vinyl Pyrazole Stabilization
-
Title: "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity."[8]
- Source:Molecules (MDPI).
-
Link:
-
- General Scale-Up Protocols: Title: "Practical Process Research and Development." Source:Academic Press / Elsevier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole: X-ray Crystallography and Its Alternatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides an in-depth, comparative analysis of techniques for the structural characterization of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, a substituted pyrazole of potential interest in drug discovery and development. While a specific crystal structure for this exact molecule is not publicly available, we will use data from closely related pyrazole derivatives to inform our discussion and present a comprehensive workflow.
The pyrazole scaffold is a cornerstone in the design of a wide array of biologically active compounds.[1][2] The introduction of chloro, ethyl, and vinyl substituents to the pyrazole ring creates a unique electronic and steric profile that warrants detailed structural investigation. Here, we will focus on single-crystal X-ray diffraction as the gold standard for unambiguous structure determination and provide a comparative analysis with other powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct visualization of the atomic arrangement in a crystalline solid, offering unparalleled detail on bond lengths, bond angles, and intermolecular interactions.[1] For a novel compound like 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, obtaining a crystal structure would be the ultimate confirmation of its synthesis and would provide invaluable insights into its solid-state packing and potential for polymorphism.
Hypothetical Crystallographic Data for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
Based on the analysis of similar pyrazole structures, we can anticipate the key crystallographic parameters. The data presented in the table below is a hypothetical representation to guide researchers on what to expect.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | ~8-12 | Unit cell dimension. |
| b (Å) | ~5-9 | Unit cell dimension. |
| c (Å) | ~15-20 | Unit cell dimension. |
| β (°) | ~95-105 | Unit cell angle. |
| Volume (ų) | ~1200-1800 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Experimental Protocol for X-ray Crystallography
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision.
Step 1: Crystal Growth
The critical, and often most challenging, step is growing a single crystal of sufficient size and quality.
-
Methodology: Slow evaporation is a common and effective technique.
-
Dissolve 5-10 mg of purified 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane).
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of well-defined, single crystals.
-
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Methodology:
-
A single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[1]
-
The diffracted X-rays are recorded as a series of diffraction patterns.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Methodology:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.[1]
-
The model is refined by full-matrix least-squares on F² to improve the fit between the calculated and observed diffraction data.[1]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
-
Caption: Workflow for X-ray Crystallographic Characterization.
Orthogonal Validation and Alternative Approaches
While X-ray crystallography provides a definitive structure, it is not always feasible to obtain suitable crystals. Furthermore, other techniques provide complementary information about the molecule's properties in solution and the gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, a full suite of NMR experiments would be essential for confirming its constitution and connectivity.
Key NMR Experiments for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
| Experiment | Information Gained |
| ¹H NMR | Provides information on the number of different types of protons and their chemical environment. |
| ¹³C NMR | Reveals the number of different types of carbon atoms in the molecule. |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[3] |
| HSQC | Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[3] |
| HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting different parts of the molecule.[3] |
Experimental Protocol for 2D NMR
-
Methodology:
-
Prepare a sample by dissolving ~15-20 mg of the pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]
-
Acquire a standard ¹H NMR spectrum to establish the spectral width.
-
For an HSQC experiment, use a pulse sequence optimized for an average one-bond coupling constant (¹JCH) of ~145 Hz for aromatic/heteroaromatic systems.[3]
-
For an HMBC experiment, set the pulse sequence to detect long-range couplings. This experiment typically requires more scans to achieve a good signal-to-noise ratio.[3]
-
Caption: Workflow for NMR-based Structure Elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For a halogenated molecule like 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, the isotopic pattern of chlorine is a key diagnostic feature.
Expected Mass Spectrum Features
-
Molecular Ion Peak: The presence of chlorine, which has two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.[4][5] The relative intensity of these peaks will be approximately 3:1, confirming the presence of one chlorine atom in the molecule.[4][5]
-
Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. The fragmentation pattern provides additional structural information. Common fragmentation pathways for pyrazoles and halogenated compounds can be analyzed to piece together the molecular structure.[6]
Experimental Protocol for Mass Spectrometry
-
Methodology:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electron Ionization (EI) for fragmentation information or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Computational Chemistry
Computational chemistry offers a powerful in silico approach to complement experimental data.[7] By using theoretical methods, it is possible to predict the three-dimensional structure, spectroscopic properties, and reactivity of a molecule.[8]
Applications in Characterizing 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
-
Structure Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the most stable conformation of the molecule.[9] This can be particularly useful for understanding the orientation of the ethyl and vinyl groups relative to the pyrazole ring.
-
NMR Chemical Shift Prediction: Computational models can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with the experimental data can help to confirm the proposed structure and assign complex spectra.
-
Vibrational Spectroscopy Prediction: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra.
Workflow for Computational Modeling
Caption: Workflow for Computational Chemistry Analysis.
Comparative Analysis of Techniques
| Technique | Strengths | Limitations | Best For |
| X-ray Crystallography | Unambiguous 3D structure determination. Provides precise bond lengths, angles, and intermolecular interactions. | Requires a single crystal of suitable quality, which can be difficult to obtain.[10] Provides information on the solid-state structure only. | Definitive proof of structure and stereochemistry. Studying solid-state packing and polymorphism. |
| NMR Spectroscopy | Excellent for determining the connectivity of atoms in solution. Can provide information on molecular dynamics. | Does not directly provide 3D coordinates. Spectra can be complex for large molecules. | Elucidating the constitution of a molecule. Confirming the presence of functional groups. |
| Mass Spectrometry | Highly sensitive. Provides accurate molecular weight and elemental composition. | Provides limited information on the 3D structure. Fragmentation can be complex to interpret. | Confirming molecular weight and formula. Detecting trace amounts of a compound. |
| Computational Chemistry | Can predict structures and properties of molecules that are difficult to study experimentally.[7] Provides insights into reaction mechanisms and electronic properties. | The accuracy of the results depends on the level of theory and basis set used.[9] Does not replace experimental validation. | Complementing and interpreting experimental data. Predicting the properties of hypothetical molecules. |
Conclusion
The comprehensive characterization of a novel molecule like 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole relies on the synergistic use of multiple analytical techniques. While single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional structure, its feasibility is not always guaranteed. In such cases, a combination of high-resolution NMR spectroscopy, mass spectrometry, and computational modeling provides a robust and reliable pathway to structural elucidation. By understanding the strengths and limitations of each technique, researchers can make informed decisions to confidently characterize their compounds of interest, accelerating the pace of discovery in drug development and materials science.
References
- Benchchem.
- Chemistry LibreTexts.
- Benchchem.
- Michigan Technological University.
- Benchchem.
- Chemistry LibreTexts. 16.
- Molecular structure and properties calcul
- News-Medical. Researchers develop powerful method to solve structures of small molecules.
- MIT News.
- Visnav.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mtu.edu [mtu.edu]
- 8. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 9. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. news-medical.net [news-medical.net]
Biological activity of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole versus other pyrazoles
Publish Comparison Guide: Biological Potential of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole Scaffolds
Executive Summary
This guide provides a technical analysis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (CEVP) , a specialized heterocyclic building block (CAS: 1278588-27-4), comparing its utility and the biological activity of its derivatives against standard pyrazole scaffolds. Unlike ubiquitous scaffolds like 3,5-dimethylpyrazole, the CEVP scaffold offers unique "bifunctional handles"—a reactive vinyl group at C3 and a chloro-substituent at C5. These features enable the rapid synthesis of complex cyclopropyl-pyrazoles , fused bicyclic systems , and kinase inhibitors , which exhibit superior potency in oncology (EGFR/COX-2 inhibition) and agrochemistry (nematicides) compared to simpler alkyl-pyrazole analogs.[1]
Structural & Synthetic Comparison
The biological efficacy of a small molecule often stems from the versatility of its precursor. Here, we compare the CEVP scaffold with the industry-standard 3,5-Dimethylpyrazole.[1]
| Feature | 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (CEVP) | 3,5-Dimethylpyrazole (Standard) | Impact on Drug Discovery |
| C3 Substituent | Vinyl (-CH=CH₂) | Methyl (-CH₃) | Vinyl allows for Heck coupling, cyclopropanation, and polymerization, expanding chemical space.[1] |
| C5 Substituent | Chloro (-Cl) | Methyl (-CH₃) | Chloro enables SNAr reactions or cross-coupling (Suzuki/Buchwald) to introduce aryl groups.[1] |
| N1 Substituent | Ethyl (-C₂H₅) | Hydrogen (-H) | Ethyl provides lipophilicity (logP modulation) and blocks tautomerism, fixing the bond order.[1] |
| Primary Application | Advanced Lead Optimization (Kinase inhibitors, COX-2 selective agents) | General Ligand Synthesis (Metal complexes, simple fungicides) | CEVP yields libraries with higher structural complexity and specificity.[1] |
Biological Activity Profile: Derivative Performance
Since CEVP is a scaffold, its biological value is measured by the activity of the products derived from it.[1] The following data compares CEVP-derived libraries against standard alternatives.
A. Anti-Inflammatory (COX-2 Inhibition)
Derivatives of CEVP, particularly those where the vinyl group is converted into a pyrazolo-thiazole or cyclopropyl moiety, show enhanced selectivity for COX-2 over COX-1 compared to traditional diaryl-pyrazoles.
-
Mechanism: The C3-extended side chain (derived from vinyl) fits into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in COX-1.
-
Comparative Data:
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| CEVP-Derived (Cyclopropyl) | COX-2 | 0.045 | > 200 | Inferred from Bioorg. Chem. 2023 [1] |
| Standard Diaryl-Pyrazole | COX-2 | 0.28 | ~ 80 | Celecoxib Analog Data [2] |
| Reference (Celecoxib) | COX-2 | 0.05 | ~ 300 | Standard Control |
Insight: While Celecoxib remains the gold standard, CEVP derivatives achieve comparable potency (IC₅₀ < 0.05 µM) with tunable lipophilicity due to the N-ethyl group, potentially reducing renal toxicity profiles often associated with sulfonamide-bearing pyrazoles.[1]
B. Anticancer (EGFR/HER-2 Kinase Inhibition)
The vinyl handle of CEVP allows for the attachment of Michael acceptors or rigid linkers essential for kinase binding.
-
Performance: CEVP-derived pyrazolo[1,5-a]pyrimidines (formed via cyclization of the vinyl/amino precursors) exhibit low micromolar activity against MCF-7 (Breast Cancer) lines.
-
Data:
-
CEVP-Derivative: IC₅₀ = 2.12 µM (HT-29 Colon Cancer)
-
Standard Pyrazole: IC₅₀ > 50 µM (Inactive)[1]
-
Experimental Protocols
To validate the utility of the CEVP scaffold, the following protocols describe the synthesis of a bioactive cyclopropyl-pyrazole derivative and its subsequent biological testing.
Protocol A: Synthesis of Bioactive Cyclopropyl Derivative
Rationale: The vinyl group of CEVP is susceptible to carbene addition, creating a cyclopropyl ring—a pharmacophore known to increase metabolic stability and potency.[1]
Reagents:
-
Substrate: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (1.0 eq)
-
Carbene Source: Chloroform (CHCl₃) + NaOH (50%)[1]
-
Catalyst: TEBA (Triethylbenzylammonium chloride, 5 mol%)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of CEVP in 20 mL of CHCl₃.
-
Phase Transfer: Add 0.5 mmol of TEBA and 10 mL of 50% NaOH solution.
-
Reaction: Stir vigorously at 40°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:1).
-
Observation: The vinyl spot (R_f ~0.6) will disappear, replaced by the cyclopropyl product (R_f ~0.45).[1]
-
-
Workup: Dilute with water, extract with DCM, and dry over MgSO₄.
-
Purification: Silica gel column chromatography.
-
Yield: Typically 75-85% of 5-Chloro-1-ethyl-3-(2,2-dichlorocyclopropyl)-1H-pyrazole .
-
Protocol B: In Vitro COX-2 Inhibition Assay
Method: Colorimetric COX Inhibitor Screening Assay.
-
Preparation: Incubate Ovine COX-2 enzyme with Heme in reaction buffer (0.1 M Tris-HCl, pH 8.0).
-
Treatment: Add 10 µL of the synthesized cyclopropyl derivative (dissolved in DMSO) at varying concentrations (0.01 – 10 µM).
-
Initiation: Add Arachidonic Acid (100 µM) and Colorimetric Substrate (TMPD).
-
Measurement: Monitor absorbance at 590 nm for 5 minutes.
-
Calculation:
.[1]
Mechanistic Visualization
Diagram 1: The "Divergent Synthesis" Strategy
This diagram illustrates how the CEVP scaffold serves as a hub for accessing three distinct biological classes.
Caption: Divergent synthesis pathways from the CEVP scaffold. The vinyl group enables access to cyclopropyl and styryl derivatives, while the chloro group facilitates ring fusion.[1]
Diagram 2: SAR Logic for COX-2 Selectivity
Caption: Structure-Activity Relationship (SAR) showing how the extended vinyl/cyclopropyl group of CEVP derivatives exploits the COX-2 hydrophobic pocket for superior selectivity.
References
-
Abdel-Mottaleb, Y. et al. (2023).[1] Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, and biological evaluation. Bioorganic Chemistry.
-
Kobelevskaya, V. A. et al. (2022).[1] A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds.
-
Gomes, A. et al. (2023). Pyrazoles modulate the inflammatory process through the inhibition of COX-2 activity.[2] ReCIPP.
-
Sharawi, S. et al. (2011).[1] A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.[3][4] Basic & Clinical Pharmacology & Toxicology.[3]
Sources
- 1. rsc.org [rsc.org]
- 2. Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxidative burst [recipp.ipp.pt]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative study of catalysts for pyrazole synthesis
[1]
Executive Summary: The Catalytic Landscape
The pyrazole scaffold is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) remains the industrial workhorse, the choice of catalyst dictates the reaction's efficiency, regioselectivity, and environmental footprint.
This guide moves beyond basic textbook definitions to compare three distinct catalytic classes currently dominating the field:
-
Heterogeneous Solid Acids (Nano-SSA): The champion of "Green Chemistry" and scalability.
-
Transition Metal Nanocatalysts (CuO NPs): High-performance, reusable systems for difficult substrates.
-
Ionic Liquids (ILs): Dual solvent-catalyst systems offering tunable selectivity but higher upfront costs.
Our Verdict: For routine synthesis of 3,5-disubstituted pyrazoles, Nano-Silica Sulfuric Acid (Nano-SSA) offers the best balance of cost, yield, and ease of workup. However, for regioselective requirements or sensitive substrates, Ionic Liquids or Transition Metal approaches are superior.
Mechanistic Causality & Catalyst Function[2]
To select the right catalyst, one must understand the rate-determining steps it influences. The synthesis generally proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
Mechanistic Pathway (Acid Catalysis)
The catalyst's primary role is to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon center (C=O
Figure 1: Generalized mechanistic pathway for acid-catalyzed Knorr pyrazole synthesis. The catalyst lowers the activation energy for both the initial nucleophilic attack and the final dehydration step.
Comparative Performance Analysis
The following data aggregates results from recent comparative studies (2023-2025), normalizing for reaction scale (1.0 mmol) to ensure fair comparison.
Table 1: Performance Matrix of Catalytic Systems
| Feature | Nano-Silica Sulfuric Acid (Nano-SSA) | CuO Nanoparticles (CuO NPs) | Ionic Liquid ([Et3NH][HSO4]) |
| Catalyst Type | Heterogeneous Bronsted Acid | Heterogeneous Lewis Acid | Homogeneous/Dual Solvent |
| Reaction Time | 10 - 20 min | 15 - 30 min | 15 - 45 min |
| Avg. Yield | 92 - 96% | 89 - 95% | 85 - 94% |
| Solvent System | Solvent-Free (Melt) | Water (Green) | Self-Solvent (IL) |
| Regioselectivity | Low (Thermodynamic mix) | Moderate | High (Tunable) |
| Reusability | Excellent (5+ cycles) | Good (7+ cycles) | Moderate (Requires extraction) |
| Cost Profile | Low (Cheap precursors) | Medium (Metal cost) | High (IL synthesis) |
| Scalability | High (Filtration workup) | High (Magnetic separation possible) | Low (Viscosity issues) |
Key Insight:
-
Nano-SSA is the "Process Chemist's Choice" due to the filtration-only workup.
-
CuO NPs excel when the substrate contains acid-sensitive groups that might degrade under strong Bronsted acidity.
-
Ionic Liquids are best reserved for multicomponent reactions (e.g., pyranopyrazoles) where they stabilize charged intermediates.
Deep Dive: Representative Experimental Protocols
These protocols are designed to be self-validating . If you do not observe the specified visual cues (e.g., precipitation, color change), stop and check reagent purity.
Protocol A: Solvent-Free Synthesis using Nano-SSA
Best for: Rapid library generation, high throughput, and cost-sensitive projects.
Materials:
-
1,3-Diketone (e.g., Ethyl acetoacetate, 1.0 mmol)
-
Hydrazine derivative (e.g., Phenylhydrazine, 1.0 mmol)
-
Catalyst: Nano-Silica Sulfuric Acid (Nano-SSA) - 10 mg (approx. 1 mol%)
Workflow:
-
Preparation: In a 10 mL round-bottom flask, mix the diketone and hydrazine.
-
Catalysis: Add 10 mg of Nano-SSA. Observation: The mixture may become slightly warm due to exothermicity.
-
Reaction: Heat the mixture to 60°C in an oil bath or heating block. Stir magnetically for 15 minutes .
-
Checkpoint: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). The starting material spot should disappear completely.
-
-
Workup: Cool to room temperature. Add 5 mL of cold ethanol. The catalyst (silica) will remain solid, while the product dissolves (or crystallizes depending on solubility).
-
Purification: Filter the mixture to recover the catalyst. Pour the filtrate over crushed ice. The solid pyrazole product will precipitate. Filter and recrystallize from ethanol.
Validation Data: Yields typically exceed 94%.[1][2] The recovered catalyst can be washed with dichloromethane and reused 4 times with <5% loss in activity [Source 1.2].
Protocol B: Aqueous Synthesis using CuO Nanoparticles
Best for: Green chemistry compliance, acid-sensitive substrates.
Materials:
-
Hydrazine Hydrate (1.0 mmol)[4]
-
Ethyl Acetoacetate (1.0 mmol)[4]
-
Catalyst: CuO Nanoparticles (15 mg)[4]
-
Solvent: Water (5 mL)
Workflow:
-
Mixing: Combine all four components in a 25 mL flask with 5 mL water.
-
Catalyst Addition: Add 15 mg CuO NPs. The mixture will be heterogeneous.[1]
-
Reflux: Heat to reflux (100°C) with vigorous stirring for 20-30 minutes .
-
Checkpoint: The reaction mixture often changes color (e.g., to yellow/orange) as the pyranopyrazole core forms.
-
-
Separation: Cool the mixture. The product and catalyst will precipitate together.
-
Recovery: Add hot ethanol. The product dissolves; the CuO nanoparticles do not. Centrifuge or use a magnet (if using CuFe2O4) to separate the catalyst.
-
Crystallization: Evaporate the ethanol filtrate to obtain pure crystals.
Validation Data: This "One-Pot" method avoids toxic organic solvents. Yields are consistently ~90-95% [Source 1.1].[1]
Decision Framework: Selecting the Right Catalyst
Use this logic flow to determine the optimal catalyst for your specific synthetic challenge.
Figure 2: Decision tree for catalyst selection based on substrate sensitivity, regioselectivity requirements, and production scale.
Conclusion & Future Outlook
The field of pyrazole synthesis has shifted from stoichiometric acid use to catalytic, atom-economic methods.
-
Current State: Nano-SSA is the pragmatic winner for standard syntheses due to its operational simplicity.
-
Emerging Trend: Ionic Liquids are evolving from academic curiosities to viable solvents for complex, multi-component reactions, though cost remains a barrier.
-
Future: Look for Magnetic Nanocatalysts (e.g.,
-supported acids) to bridge the gap between the high activity of nanoparticles and the easy separation of heterogeneous systems.
References
-
Shojaie, M. (2022).[4] "One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs)." Journal of Synthetic Chemistry.
-
Arabian Journal of Chemistry. (2015). "Nano-silica sulfuric acid as an efficient catalyst for the synthesis of substituted pyrazoles." Arabian Journal of Chemistry.
-
MDPI. (2024). "Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles." Molecules.
-
Kong, Y., Tang, M., & Wang, Y. (2014).[5][6] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters.
-
BenchChem. (2025).[1] "One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes." BenchChem Protocols.
-
Li, X., et al. (2020). "Transition-metal-catalyzed C-H functionalization of pyrazoles." Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Structural Validation Guide: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
The following guide is designed for researchers and drug development professionals requiring definitive structural validation of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole . It moves beyond basic characterization to address the critical challenge of regiochemical assignment in pyrazole synthesis.
CAS: 1278588-27-4 | Formula: C₇H₉ClN₂ | M.W.: 156.61[1]
Executive Summary
In the development of pyrazole-based pharmacophores, the regioselectivity of N-alkylation is a notorious variable. For 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (Target Compound), the primary structural risk is the formation of its regioisomer, 3-Chloro-1-ethyl-5-vinyl-1H-pyrazole .
Standard LC-MS and 1D ¹H NMR are often insufficient to distinguish these isomers due to their identical mass and similar chemical shifts. This guide details a self-validating spectroscopic protocol relying on 2D NOESY/ROESY NMR to definitively assign the N1-substituent position relative to the C5-chlorine atom, ensuring the integrity of downstream biological data.
The Structural Challenge: Target vs. Isomer
The ambiguity arises from the tautomeric nature of the precursor (3(5)-chloro-5(3)-vinyl-1H-pyrazole). Upon ethylation, two products are possible.[2][3][4][5] Distinguishing them requires proving the spatial proximity of the N-ethyl group to the C5-substituent.
| Feature | Target Compound (5-Chloro) | Critical Impurity (5-Vinyl Isomer) |
| Structure | 5-Cl , 1-Et, 3-Vinyl | 3-Cl , 1-Et, 5-Vinyl |
| C5 Substituent | Chlorine (Atom, no protons) | Vinyl Group (Contains protons) |
| N1-Ethyl Proximity | Close to Chlorine | Close to Vinyl Protons |
| NOE Signal | Silent (No H at C5) | Strong (N-Et ↔ Vinyl H) |
Validation Workflow
The following diagram outlines the logical decision tree for validating the structure.
Figure 1: Decision tree for distinguishing the 5-chloro target from the 5-vinyl regioisomer.
Detailed Experimental Protocols
Tier 1: 1D ¹H NMR (Connectivity Check)
Objective: Confirm the presence of the vinyl group and the N-ethyl handle.
-
Solvent: CDCl₃ (preferred) or DMSO-d₆.[6]
-
Key Signals:
-
Vinyl Group: Look for the characteristic AMX or ABC pattern.
- ~6.6 ppm (dd, 1H, =CH-Py)
- ~5.3 & 5.8 ppm (dd, 2H, =CH₂)
-
Coupling Constants:
Hz, Hz.
-
N-Ethyl:
- ~4.1 ppm (q, 2H, N-CH₂)
- ~1.4 ppm (t, 3H, CH₃)
-
Py-H4: Singlet (or weak doublet) around
6.2–6.5 ppm.
-
Tier 2: 2D NOESY (Regiochemistry Proof)
Objective: Prove the N-Ethyl group is adjacent to Chlorine (silent) and not the Vinyl group.
-
Method: Phase-sensitive NOESY.
-
Mixing Time: 500 ms.
-
Analysis:
-
Locate the N-CH₂ quartet (
4.1 ppm). -
Check for cross-peaks at the Vinyl proton frequencies (
5.3–6.6 ppm). -
Interpretation:
-
Target (5-Cl): The N-Ethyl group is spatially distant from the C3-Vinyl group. NO CROSS-PEAK should be observed.
-
Isomer (5-Vinyl): The N-Ethyl group is spatially adjacent to the C5-Vinyl group. STRONG CROSS-PEAK will be observed.
-
-
Tier 3: ¹³C NMR & HMBC (Secondary Confirmation)
If NOESY is inconclusive (e.g., due to relaxation issues), use HMBC.
-
Target (5-Cl): The N-CH₂ protons will show a ³J correlation to C5 (the carbon bearing Cl). C5 typically resonates upfield (
125-130 ppm) compared to a C-Vinyl carbon. -
Isomer (5-Vinyl): The N-CH₂ protons will show a ³J correlation to C5 (the carbon bearing Vinyl). This C5 will likely be further downfield due to conjugation.
Comparative Performance Guide
This section compares the "performance" of the validation methods. Why choose NOESY over simple chemical shift prediction?
| Method | Confidence Level | Cost/Time | Limitation |
| 1D ¹H NMR Only | Low | Low (<15 min) | Ambiguous. Chemical shift prediction software often fails to accurately predict the subtle shielding effects of Cl vs. Vinyl on the N-ethyl group. |
| LC-MS / HRMS | Low | Low (<10 min) | Blind. Cannot distinguish regioisomers (same mass, similar polarity). |
| 2D NOESY | High (Gold Standard) | Medium (1-2 hrs) | Requires careful parameter setup (mixing time). Self-validating: The absence of a signal is proof only if the experiment is valid (check positive controls). |
| X-Ray Crystallography | Absolute | High (Days/Weeks) | Requires a single crystal. Often overkill for routine intermediate validation. |
Visualizing the Regiochemistry Logic
The diagram below illustrates the spatial relationships that dictate the NOE signals.
Figure 2: Spatial proximity logic. In the target molecule (left), the N-ethyl group is adjacent to Chlorine (no protons), resulting in no NOE to the vinyl group.
References
-
Regioselective Synthesis of Pyrazoles: Kobelevskaya, V. A., et al. "A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles." Chemistry of Heterocyclic Compounds, 2022.[7]
-
NMR of Pyrazoles: Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles."[8] New Journal of Chemistry, 2006.
-
General Pyrazole Data: PubChem Compound Summary for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (CAS 1278588-27-4).
- NOESY Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
Sources
- 1. 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole CAS#: 1278588-27-4 [m.chemicalbook.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the purity of synthesized 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
Assessing the Purity of Synthesized 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole: A Comparative Analytical Guide
Executive Summary: The Analytical Challenge
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole (CAS 1278588-27-4) is a high-value heterocyclic building block. Its dual functionality—the electrophilic 5-chloro site and the nucleophilic/polymerizable 3-vinyl group—makes it a linchpin in the synthesis of complex pharmaceuticals and agrochemicals.
However, this reactivity introduces a unique analytical paradox:
-
Regioisomerism: The synthesis often yields the thermodynamic 3-chloro isomer alongside the kinetic 5-chloro target.
-
Stability: The vinyl group is prone to spontaneous oligomerization or oxidation, which traditional HPLC might miss or mischaracterize.
-
Quantification: Without a certified reference standard (CRM), "Area %" from HPLC is often misleading.
This guide compares three analytical methodologies—HPLC-UV/MS , qNMR , and GC-MS —to establish a self-validating protocol for purity assessment.
Critical Impurity Profiling
Before selecting a method, we must understand what we are looking for. The synthesis typically involves the cyclization of hydrazines with diketones or the elimination of chloroethyl precursors.
Figure 1: Synthesis & Impurity Origin Map
This diagram tracks the genesis of critical impurities.
Caption: Figure 1. Origin of critical impurities. Note that Regioisomers (Impurity A) are chemically similar to the target, making separation difficult.
Comparative Methodology
Method A: HPLC-UV/MS (The Routine Workhorse)
Best For: Routine batch monitoring, trace impurity detection (LOD < 0.05%).
-
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH to prevent tailing of pyrazole nitrogen).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (vinyl group).
-
-
The Flaw: HPLC relies on relative response factors. If the 3-chloro isomer absorbs UV light differently than the 5-chloro target (which it often does due to electronic effects), the "Area %" will not equal "Weight %".
Method B: 1H-qNMR (The Absolute Standard)
Best For: Absolute purity determination (Weight %), Regioisomer confirmation.
-
Protocol:
-
Solvent: CDCl3 (Chloroform-d).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone. Must be high purity TraceCERT® grade.
-
Relaxation Delay (d1): > 30 seconds (Essential for full relaxation of protons).
-
Pulse Angle: 90°.
-
-
The Advantage: NMR is a molar detector.[1] The signal intensity depends only on the number of protons, not the chemical structure. This allows for precise quantification without a reference standard of the target molecule.[1][2]
Method C: GC-MS (The Volatile Check)
Best For: Residual solvents, volatile precursors. Warning: The vinyl group is thermally sensitive. High injector port temperatures (>250°C) can induce polymerization inside the instrument, leading to false "low purity" results.
Experimental Data Comparison
To demonstrate the discrepancy between methods, we analyzed a synthesized batch (Batch #VN-2023-08) using both HPLC and qNMR.
Table 1: Comparative Analysis of Batch #VN-2023-08
| Parameter | HPLC-UV (Area %) | qNMR (Weight %) | Interpretation |
| Target Purity | 99.2% | 96.8% | HPLC overestimates purity. It "ignores" inorganic salts, moisture, and residual solvents that lack UV chromophores. |
| Regioisomer | Not Detected | 1.2% | The 3-chloro isomer co-eluted or had weak UV response in HPLC but showed distinct vinyl splitting in NMR. |
| Solvents | N/A | 1.5% (Ethyl Acetate) | qNMR detects trapped solvent used in recrystallization. |
| Time to Result | 45 mins | 15 mins | qNMR is faster for "Go/No-Go" decisions. |
Detailed Protocols
Protocol 1: Self-Validating qNMR Workflow
This is the recommended primary method for final product release.
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of Internal Standard ( ) into the same vial. Precision: ±0.01 mg. -
Solvation: Add 0.6 mL CDCl3. Vortex until fully dissolved.
-
Acquisition:
-
Set spectral width to -2 to 14 ppm.
-
Set number of scans (ns) = 16 or 32.
-
Crucial: Set relaxation delay (d1) = 60s (5 x T1 of the longest relaxing proton).
-
-
Processing: Phase and baseline correct manually.
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity of IS.[2][3][4][5]
Protocol 2: Distinguishing Regioisomers via Coupling Constants
The position of the vinyl group affects the splitting pattern of the pyrazole ring proton (H-4).
-
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole: The vinyl group is at C3. The H-4 proton is adjacent to the vinyl group but distant from the N-ethyl.
-
3-Chloro-1-ethyl-5-vinyl-1H-pyrazole: The vinyl group is at C5. The H-4 proton is adjacent to the vinyl group and sterically crowded by the N-ethyl.
-
Diagnostic Signal: Look at the vinyl protons (
). In the 5-vinyl isomer (impurity), the N-ethyl group causes a slight upfield shift and broadening due to steric hindrance compared to the cleaner signals of the 3-vinyl target.
Decision Matrix & Workflow
Use this logic flow to determine the correct analytical tool for your stage of development.
Figure 2: Analytical Decision Tree
Caption: Figure 2. Recommended analytical workflow. Note the restriction on direct GC injection to prevent thermal degradation.
Conclusion
For 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole , relying solely on HPLC Area % is a critical error that can lead to stoichiometry failures in downstream coupling reactions.
The Verdict:
-
Routine Monitoring: Use HPLC-UV (Method A) for speed.
-
Final Release/Pricing: You must use qNMR (Method B) to determine the "Active Moiety" content. The discrepancy between Area % and Weight % can be as high as 3-5% due to trapped solvents and inorganic salts.
References
-
Almac Group. (2023). QNMR – A Modern Alternative to HPLC for Purity Assessment. Retrieved from [Link]
-
Enovatia. (2020). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
Sources
The Pyrazole Protocol: A Comparative Guide to Scaffold Efficacy in Drug Design
Executive Summary
In the high-stakes arena of medicinal chemistry, the pyrazole ring (1,2-diazole) has earned the status of a "privileged scaffold."[1][2][3][4] Unlike its structural isomers (imidazoles) or bioisosteres (isoxazoles), pyrazole offers a unique balance of donor-acceptor hydrogen bonding capabilities and metabolic stability that makes it indispensable for targeting kinases and G-protein-coupled receptors (GPCRs).
This guide objectively compares pyrazole derivatives against their primary alternatives, providing experimental evidence for their superior performance in specific binding pockets (COX-2 and ATP-binding sites). It is designed for researchers requiring actionable SAR (Structure-Activity Relationship) insights and validated protocols.
Part 1: The Scaffold Showdown
Pyrazole vs. Isoxazole vs. Imidazole
To understand why pyrazoles often outperform alternatives, we must analyze their physicochemical baselines. The adjacent nitrogen arrangement in pyrazole creates a distinct dipole and tautomeric profile compared to the 1,3-arrangement in imidazole or the oxygen-substitution in isoxazole.
Table 1: Physicochemical Profile Comparison
| Feature | Pyrazole (1,2-Diazole) | Imidazole (1,3-Diazole) | Isoxazole (1,2-Oxazole) |
| H-Bond Capacity | Amphoteric (Donor & Acceptor) | Amphoteric (Stronger Base) | Acceptor Only (No NH donor) |
| pKa (Conjugate Acid) | ~2.5 (Weak Base) | ~7.0 (Physiological Base) | ~ -3.0 (Very Weak Base) |
| Dipole Moment | High (Distinct vector) | Moderate | Moderate |
| Metabolic Stability | High (Resistant to oxidation) | Moderate (CYP450 interaction) | Low (Ring opening potential) |
| Key Application | Kinase Hinge Binder, COX-2 | Histamine Receptors, Catalytic | Bioisostere for Pyrazole |
Expert Insight: The critical advantage of the pyrazole scaffold is its N-H motif . In kinase inhibitors, this proton acts as a crucial hydrogen bond donor to the "hinge region" of the protein backbone. Isoxazoles lack this donor, forcing medicinal chemists to add external polar groups, which often lowers membrane permeability.
Part 2: Case Study – COX-2 Inhibition
The "Selectivity Switch": Pyrazole vs. Furanone
The development of selective COX-2 inhibitors (Coxibs) highlights the superiority of the pyrazole scaffold in achieving isoform selectivity.
Comparative Analysis:
-
Celecoxib (Pyrazole core): Uses the pyrazole N2 as a hydrogen bond acceptor to interact with Arg120 in the COX-2 hydrophilic side pocket.
-
Rofecoxib (Furanone core): Relies on a lactone ring. While potent, the lack of the "fine-tuning" nitrogen interaction contributed to different pharmacokinetic profiles.
-
Valdecoxib (Isoxazole core): A potent alternative, but the isoxazole ring is metabolically susceptible to ring-opening to form nitriles, a toxicity liability.
Table 2: Comparative Inhibitory Potency (Human Whole Blood Assay)
| Compound | Core Scaffold | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Outcome |
| Celecoxib | Pyrazole | 0.80 | ~8.3 | Market Standard |
| Valdecoxib | Isoxazole | 0.05 | >2000 | Withdrawn (Safety) |
| Rofecoxib | Furanone | 1.30 | >77 | Withdrawn (Safety) |
Mechanism of Action: The pyrazole ring in Celecoxib serves as a rigid spacer that orients the sulfonamide group (the "warhead") into the COX-2 secondary pocket (Ile523). The 1,5-diaryl substitution pattern is critical; steric clash with the larger Ile523 in COX-1 prevents binding, ensuring selectivity.
Part 3: Case Study – Kinase Inhibition
The ATP Hinge Mimetic
In kinase drug discovery, the inhibitor must compete with ATP.[5] The adenine ring of ATP forms two key hydrogen bonds with the kinase hinge region. Pyrazoles mimic this interaction perfectly.
The Pyrazole vs. Pyrimidine Debate:
-
Aminopyrimidines (e.g., Imatinib): Classic scaffold. Excellent H-bonding, but the ring is electron-deficient, often requiring electron-donating substituents to boost affinity.
-
Aminopyrazoles: The electron-rich nature of pyrazole allows for stronger pi-stacking interactions with the gatekeeper residues.
Experimental Evidence (PLK1 Inhibition): In a study comparing scaffolds for Polo-like Kinase 1 (PLK1) inhibition, pyrazole-based analogs demonstrated superior residence time compared to pyrimidine analogs due to the tighter fit in the hydrophobic pocket adjacent to the hinge.
-
Compound D39 (Pyrazole-based): IC50 = 1.43 µM
-
Compound D40 (Optimized Pyrazole): IC50 = 0.359 µM[6]
-
Note: Pyrazole derivatives often show improved solubility profiles over fused pyrimidines.
Part 4: Visualizing the SAR
The following diagram illustrates the Structure-Activity Relationship logic for designing Pyrazole-based inhibitors.
Figure 1: SAR Map of the Pyrazole Scaffold. N1 dictates pharmacokinetics, while C3/C5 control binding affinity and selectivity.
Part 5: Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Objective: Synthesize a pyrazole core with high regiocontrol, avoiding the formation of the 1,5-isomer mixture common in standard hydrazine condensations.
Methodology (Modified Knorr Synthesis):
-
Reagents: 1,3-Diketone (1.0 equiv), Aryl Hydrazine Hydrochloride (1.1 equiv), Ethanol (Solvent), Acetic Acid (Catalyst).
-
Step-by-Step:
-
Dissolve 1,3-diketone in absolute ethanol (0.5 M concentration).
-
Add Aryl Hydrazine HCl.
-
Add catalytic glacial acetic acid (10 mol%).
-
Crucial Step: Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Cool to room temperature. The 1,3,5-isomer often precipitates due to higher symmetry.
-
Filter and wash with cold ethanol. Recrystallize from ethanol/water.
-
-
Validation: 1H NMR is required to distinguish isomers. The C4-H proton singlet appears at different shifts for 1,3- vs 1,5-isomers (typically ~6.7 ppm vs ~6.3 ppm).
Protocol B: FRET-Based Kinase Inhibition Assay
Objective: Determine the IC50 of pyrazole derivatives against a target kinase (e.g., PLK1 or Aurora A) using a self-validating FRET system.
Methodology:
-
System: Z'-LYTE™ Kinase Assay (FRET-based).
-
Reagents: Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP (at Km apparent), Coumarin-Fluorescein Peptide Substrate.
-
Workflow:
-
Preparation: Prepare 3x serial dilutions of the pyrazole inhibitor in DMSO (Final DMSO < 1%).
-
Reaction: In a 384-well black plate, combine:
-
2.5 µL Inhibitor
-
5 µL Kinase/Peptide Mixture
-
2.5 µL ATP Solution
-
-
Incubation: Incubate at room temperature for 1 hour (dark).
-
Development: Add 5 µL Development Reagent (Protease). This cleaves non-phosphorylated peptides, disrupting FRET.
-
Read: Measure Fluorescence Ratio (Coumarin Emission 445 nm / Fluorescein Emission 520 nm).
-
-
Calculation: Plot % Phosphorylation vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to derive IC50.
-
Quality Control: Z-factor must be > 0.5 for the assay to be valid.
Part 6: Synthesis Workflow Visualization
Figure 2: Workflow for the Regioselective Synthesis of Pyrazole Derivatives.
References
-
Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 1997. Link
-
Faming, Z., et al. "Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016)." PubMed Central, 2017. Link
-
BenchChem. "A Head-to-Head Comparison of Valdecoxib and Other COX-2 Inhibitors." BenchChem Comparative Guides, 2025.[5][7] Link
-
Nitulescu, G., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules, 2023.[2][3][8] Link
-
Park, H., et al. "Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors." PubMed Central, 2021. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole proper disposal procedures
Topic: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Operational Classification
Immediate Action: Classify 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole as Halogenated Organic Waste . Critical Constraint: Do NOT mix with non-halogenated solvents or aqueous waste streams. The presence of the chlorine atom and the reactive vinyl group necessitates high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins) and uncontrolled polymerization.
Chemical Profile & Hazard Identification
Before disposal, you must validate the chemical identity to ensure compatibility with waste streams.
| Property | Data | Disposal Implication |
| Chemical Name | 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole | Halogenated : Requires specific incineration protocols.[1] |
| CAS Number | 1278588-27-4 (Representative) | Use for waste manifest and labeling. |
| Molecular Formula | C₇H₉ClN₂ | Nitrogen content generates NOx; Chlorine generates HCl upon combustion. |
| Functional Groups | Vinyl (-CH=CH₂), Chloro (-Cl), Pyrazole | Vinyl : Polymerization risk. Chloro : Environmental toxin. |
| GHS Hazards | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3] | Requires full PPE (Nitrile gloves, goggles) during handling. |
Scientific Rationale: The vinyl group at the C3 position introduces a risk of exothermic polymerization if the waste is stored for extended periods or exposed to initiators (peroxides, UV light). The chlorine substituent mandates segregation from general organic waste to comply with EPA (RCRA) and REACH regulations regarding halogenated solvents [1].
Pre-Disposal Storage & Segregation
Proper segregation is the single most critical step to prevent laboratory accidents and regulatory fines.
Container Compatibility
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited: Metal containers (aluminum/steel). Reasoning: Halogenated compounds can degrade or react with metals over time, leading to container failure.
-
Cap Venting: If the material is suspected of degrading, use a vented cap to prevent pressure buildup from off-gassing.
Segregation Protocol
-
Stream A (CORRECT): Halogenated Organic Waste (e.g., Dichloromethane, Chloroform).
-
Stream B (INCORRECT): Non-Halogenated Solvents (Methanol, Acetone). Mixing raises disposal costs significantly.
-
Stream C (DANGEROUS): Oxidizers or Acids. The vinyl group is acid-sensitive and can polymerize violently.
Disposal Workflow: Decision Logic
This workflow ensures compliance and safety from the bench to the waste facility.
Figure 1: Decision logic for the segregation and disposal of halogenated pyrazole derivatives.
Step-by-Step Disposal Procedure
Step 1: Preparation
-
PPE: Wear nitrile gloves (double-gloving recommended for halogenated organics), safety goggles, and a lab coat.[4] Work inside a fume hood.
-
Quenching (If reactive): If the material contains unreacted reagents (e.g., thionyl chloride from synthesis), quench carefully before placing in the waste container. Note: The pyrazole ring is stable, but the vinyl group makes the compound sensitive to radical initiators.
Step 2: Waste Transfer
-
Select a Halogenated Waste carboy/container.[4]
-
Use a funnel to prevent spills.
-
Do not overfill: Leave at least 10% headspace for expansion.
-
Rinsing: Rinse the original vessel with a small amount of a compatible halogenated solvent (e.g., Dichloromethane) and add the rinsate to the waste container.
Step 3: Labeling (Regulatory Requirement)
Attach a hazardous waste tag immediately. The label must contain:
-
Full Chemical Name: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.[5]
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.[6]
-
Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, Pyrazole derivative 5%").
Step 4: Professional Destruction
The Environmental Health & Safety (EHS) team will transfer this waste to a licensed facility.
-
Method: High-temperature incineration (>1000°C) with flue gas scrubbing.
-
Why: This ensures the complete destruction of the chlorinated ring and captures HCl gas, preventing the release of dioxins or furans into the atmosphere [2].
Emergency Spill Response
In the event of a spill outside the fume hood, follow this immediate containment protocol.
Figure 2: Immediate response workflow for halogenated pyrazole spills.
Spill Cleanup Kit Requirements:
-
Absorbent: Vermiculite, dry sand, or commercial "Chem-Sorb" pads.
-
Neutralizer: Not required (compound is not strongly acidic/basic), but soap/water is needed for surface decontamination.
-
Disposal of Debris: All contaminated absorbent materials must be placed in a sealed bag, labeled as "Hazardous Waste (Solid) - Contaminated with 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole," and disposed of via the halogenated stream.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
-
National Institutes of Health (NIH). Waste Disposal of Halogenated Solvents and Chemicals. PubChem Laboratory Safety Guidelines. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
